Technical Documentation Center

3-Ethyl-6-methylpyridine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-6-methylpyridine-2-carboxylic acid

Core Science & Biosynthesis

Foundational

A Technical Guide to the Putative Mechanism of Action of 3-Ethyl-6-methylpyridine-2-carboxylic acid as a Modulator of the Hypoxia-Inducible Factor (HIF) Signaling Pathway

Preamble: From Structural Analogy to Mechanistic Hypothesis While 3-Ethyl-6-methylpyridine-2-carboxylic acid is not documented as a clinically established agent with a fully elucidated mechanism of action, its core chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: From Structural Analogy to Mechanistic Hypothesis

While 3-Ethyl-6-methylpyridine-2-carboxylic acid is not documented as a clinically established agent with a fully elucidated mechanism of action, its core chemical scaffold provides a compelling basis for a strong mechanistic hypothesis. The pyridine-2-carboxylic acid (picolinic acid) moiety is a privileged structure in medicinal chemistry, renowned for its ability to act as a bidentate chelator of metal ions[1][2]. This property is central to the function of a clinically significant class of drugs that target non-heme iron(II)-containing enzymes known as 2-oxoglutarate (2OG)-dependent dioxygenases[3][4][5].

This guide, therefore, moves beyond a simple data sheet on a single molecule. Instead, it presents a scientifically-grounded, in-depth exploration of the putative mechanism of action for 3-Ethyl-6-methylpyridine-2-carboxylic acid. We will operate under the expert hypothesis that it functions as a competitive inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD), a key 2OG-dependent dioxygenase. This document will detail the molecular basis for this hypothesis, outline the downstream cellular consequences, and provide robust, field-proven experimental protocols required to validate this mechanism from target engagement to cellular response.

Part 1: The Molecular Target - HIF Prolyl Hydroxylase

The 2-Oxoglutarate-Dependent Dioxygenase Superfamily

The human genome encodes approximately 60-70 members of the 2OG-dependent dioxygenase (2-ODD) superfamily[3]. These enzymes utilize a highly conserved catalytic mechanism to perform a wide array of oxidative reactions, including hydroxylation, demethylation, and desaturation[6]. Their functions are critical in collagen biosynthesis, DNA repair, and, most relevant to this guide, cellular oxygen sensing[3].

The catalytic cycle is centered on a ferrous iron (Fe(II)) atom held in the active site by a conserved 2-histidine-1-carboxylate facial triad. The reaction proceeds by the ordered binding of the co-substrate 2-oxoglutarate, followed by the primary substrate[5]. Molecular oxygen then binds to the Fe(II) center, triggering an oxidative decarboxylation of 2-oxoglutarate to form succinate and CO2. This process generates a highly reactive Fe(IV)-oxo (ferryl) intermediate, which is the potent oxidizing species responsible for modifying the primary substrate[5][7].

HIF Prolyl Hydroxylase (HIF-PHD): The Master Oxygen Sensor

Under normal oxygen conditions (normoxia), the primary fate of the Hypoxia-Inducible Factor alpha (HIF-α) transcription factor is degradation. This process is initiated by a specific family of 2-ODDs known as HIF Prolyl Hydroxylases (PHDs, also known as EglNs)[8]. The PHDs utilize the mechanism described above to hydroxylate specific proline residues on HIF-α.

This post-translational modification acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The VHL complex binds to the hydroxylated HIF-α, leading to its poly-ubiquitination and subsequent rapid degradation by the proteasome[9]. This keeps HIF-α levels low and the hypoxic response switched off.

Proposed Mechanism: Competitive Inhibition at the 2-OG Binding Site

The structural foundation of our hypothesis lies in the ability of the pyridine-2-carboxylic acid scaffold to act as a mimic of the 2-oxoglutarate co-substrate.

  • Bidentate Chelation: The nitrogen atom of the pyridine ring and the adjacent carboxylate group of 3-Ethyl-6-methylpyridine-2-carboxylic acid can form a stable five-membered ring by coordinating with the Fe(II) ion in the active site of HIF-PHD. This mode of binding directly mimics the way 2-oxoglutarate's C-1 carboxyl and C-2 keto groups bind to the iron center[5].

  • Competitive Occupancy: By occupying the active site, the compound physically prevents the binding of the endogenous 2-oxoglutarate. Without its co-substrate, the enzyme cannot initiate the catalytic cycle, oxygen cannot be activated, and the ferryl intermediate cannot be formed. The hydroxylation of HIF-α is thereby inhibited.

The ethyl and methyl substitutions on the pyridine ring are predicted to modulate the compound's potency, selectivity, and pharmacokinetic properties by influencing its fit within the specific contours of the HIF-PHD active site.

Part 2: The Cellular Consequence - Stabilization of HIF-α and Gene Activation

Inhibition of HIF-PHD by 3-Ethyl-6-methylpyridine-2-carboxylic acid pharmacologically simulates a state of hypoxia[9]. By preventing HIF-α degradation, the compound allows the transcription factor to accumulate, translocate to the nucleus, and activate a broad genetic program.

The HIF Signaling Pathway

The following diagram illustrates the central role of HIF-PHD and the effect of its inhibition.

HIF Pathway cluster_normoxia Normoxia (High O2) cluster_inhibitor Pharmacological Inhibition cluster_nucleus Nucleus HIF_PHD_norm HIF-PHD (Active) HIF_alpha_OH HIF-1α-OH O2 O2, 2-OG O2->HIF_PHD_norm HIF_alpha_norm HIF-1α HIF_alpha_norm->HIF_alpha_OH Hydroxylation VHL VHL Complex HIF_alpha_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Compound 3-Ethyl-6-methylpyridine- 2-carboxylic acid HIF_PHD_inhib HIF-PHD (Inactive) Compound->HIF_PHD_inhib Inhibits HIF_alpha_inhib HIF-1α HIF_alpha_stable HIF-1α (Stable) HIF_alpha_inhib->HIF_alpha_stable Accumulation HIF_complex HIF-1α / HIF-1β Complex HIF_alpha_stable->HIF_complex Translocation & Dimerization HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to DNA Target_Genes Target Gene Transcription (e.g., EPO, VEGFA) HRE->Target_Genes

Caption: The HIF signaling pathway under normoxia and pharmacological inhibition.

Key Downstream Target Genes and Physiological Outcomes

The activation of HIF-responsive genes orchestrates a systemic adaptation. Clinically, the most significant outcome is the stimulation of erythropoiesis, which forms the basis for treating anemia in patients with chronic kidney disease[10][11].

Gene TargetProtein ProductPhysiological ConsequenceClinical Relevance
EPO ErythropoietinStimulates red blood cell production in bone marrow.Correction of anemia[10].
VEGFA Vascular Endothelial Growth Factor APromotes angiogenesis (new blood vessel formation).Tissue repair, but also a concern for tumor growth[12].
TFRC Transferrin ReceptorIncreases cellular iron uptake.Improved iron mobilization and utilization for erythropoiesis[8].
SLC2A1 Glucose Transporter 1 (GLUT1)Increases glucose uptake for anaerobic metabolism.Metabolic reprogramming of cells[8].

Part 3: Experimental Validation Workflow

To rigorously test the hypothesis that 3-Ethyl-6-methylpyridine-2-carboxylic acid acts as a HIF-PHD inhibitor, a multi-tiered experimental approach is required. This workflow establishes a self-validating system, where each step provides the logical foundation for the next.

Validation Workflow cluster_1 cluster_2 cluster_3 cluster_4 A Tier 1: Target Engagement (Biochemical Assays) B Tier 2: Cellular Target Validation (Cell-Based Assays) A->B Confirms Bioavailability & Cell Permeability A_1 ITC / SPR (Binding Affinity) A_2 HIF-PHD2 Inhibition Assay (IC50 Determination) C Tier 3: Downstream Gene Expression (Molecular Assays) B->C Links Stabilization to Transcriptional Output B_1 Western Blot (HIF-1α Stabilization) B_2 HRE Reporter Assay (HIF Transcriptional Activity) D Tier 4: Functional Protein Output (Immunoassays) C->D Validates mRNA leads to Functional Protein C_1 RT-qPCR (EPO, VEGFA mRNA levels) D_1 ELISA (Secreted EPO Protein)

Caption: A tiered workflow for validating the proposed mechanism of action.

Part 4: Detailed Experimental Protocols

Protocol 4.1: Tier 1 - Biochemical HIF-PHD2 Inhibition Assay
  • Objective: To determine the in vitro potency (IC50) of the compound against the primary isoform, HIF-PHD2.

  • Causality: This is the most direct test of the hypothesis. If the compound does not inhibit the purified enzyme, the proposed mechanism is incorrect. This assay measures the consumption of the 2-oxoglutarate co-substrate.

Methodology:

  • Reagents: Recombinant human HIF-PHD2, L-Ascorbic acid, FeSO4, 2-Oxoglutarate [1-14C], HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL), α-Ketoglutarate Dehydrogenase (KGDH), Thiamine pyrophosphate (TPP).

  • Reaction Setup: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

  • Enzyme Preparation: Pre-incubate HIF-PHD2 with FeSO4 and Ascorbic acid on ice. Ascorbate is crucial to maintain the active Fe(II) state.

  • Inhibitor Titration: Serially dilute 3-Ethyl-6-methylpyridine-2-carboxylic acid in DMSO, then further dilute into the reaction buffer. A typical final concentration range would be 1 nM to 100 µM.

  • Reaction Initiation: In a 96-well plate, combine the enzyme mix, HIF-1α peptide, and the test compound. Initiate the reaction by adding a mix of unlabeled 2-oxoglutarate and [1-14C]-2-oxoglutarate.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Quenching & Detection: Stop the reaction with a strong acid (e.g., HCl). The enzymatic reaction converts [1-14C]-2-oxoglutarate to [1-14C]-succinate and releases 14CO2. The 14CO2 is captured in a scintillant-coated plate and quantified using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Tier 2 - Western Blot for HIF-1α Stabilization
  • Objective: To confirm that the compound can enter cells and stabilize endogenous HIF-1α protein.

  • Causality: This experiment bridges the gap between biochemical activity and a cellular effect. It validates that the compound engages its target in a complex cellular environment.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HEK293T or Hep3B, a human hepatoma cell line known to produce EPO) in DMEM with 10% FBS.

  • Compound Treatment: Seed cells in 6-well plates. Once confluent, treat with increasing concentrations of the test compound (e.g., 0.1 µM to 50 µM) for a fixed time (e.g., 4-6 hours). Include a positive control (e.g., 100 µM CoCl2 or a known HIF-PHD inhibitor like Roxadustat) and a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-polyacrylamide gel electrophoresis.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α). Also probe for a loading control (e.g., mouse anti-β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse). Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A dose-dependent increase in the HIF-1α band intensity relative to the β-actin control indicates successful target engagement.

Protocol 4.3: Tier 3 - RT-qPCR for HIF Target Gene Expression
  • Objective: To quantify the transcriptional upregulation of known HIF target genes.

  • Causality: This demonstrates that the stabilized HIF-1α is transcriptionally active and induces the expected downstream genetic program.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with the compound as described in Protocol 4.2, typically for a longer duration (e.g., 8-24 hours) to allow for robust transcript accumulation. Extract total RNA using a commercial kit (e.g., RNeasy).

  • RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA) using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, SYBR Green master mix, and gene-specific primers for target genes (e.g., EPO, VEGFA) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermocycling: Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control. A significant, dose-dependent increase in EPO and VEGFA mRNA levels would validate the mechanism.

Conclusion

The chemical structure of 3-Ethyl-6-methylpyridine-2-carboxylic acid provides a compelling rationale to classify it as a putative inhibitor of HIF Prolyl Hydroxylase. This mechanism, shared by a new generation of anemia therapies, involves the competitive inhibition of a key cellular oxygen sensor, leading to the stabilization of the HIF-α transcription factor and the subsequent activation of hypoxia-responsive genes like EPO. The multi-tiered validation workflow detailed herein provides a rigorous and logical pathway for any research or drug development professional to systematically confirm this proposed mechanism of action, moving from direct target engagement at the biochemical level to the ultimate functional cellular output.

References

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. (2025). MDPI.
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. (2017). PubMed.
  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. (2022). Frontiers.
  • Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime? (2022). Wolters Kluwer.
  • HIF prolyl-hydroxylase inhibitor. (N.D.). Wikipedia.
  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. (2020). RSC Publishing.
  • Inhibition of 2-oxoglutarate dependent oxygenases. (2011). RSC Publishing.
  • An In-depth Technical Guide to Pyridine-2-carboxylic Anhydride: Synthesis, Reactivity, and Applications. (N.D.). Benchchem.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC.
  • The general reaction mechanism catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD). (N.D.). ResearchGate.
  • An Alternative Mechanism for C–C Desaturation Underscores a Dual-Controlled Mechanism for the Fate of Radical Intermediate in Iron(II)- and 2-(Oxo)glutarate-Dependent Oxygenase DfmD. (2025). Journal of the American Chemical Society.
  • Mechanism of dioxygen activation in 2-oxoglutarate-dependent enzymes: a hybrid DFT study. (2004). PubMed.
  • Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism. (N.D.). ScienceDirect.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR 2 ) as O,N,O-Pincer Ligands in Cu II Complexes. (2019). MDPI.

Sources

Exploratory

Whitepaper: Structural Elucidation, Synthetic Methodologies, and Pharmacological Utility of 3-Ethyl-6-methylpyridine-2-carboxylic Acid

Executive Summary As a Senior Application Scientist in medicinal chemistry, I approach molecular scaffolds not merely as static structures, but as dynamic tools for target engagement. 3-Ethyl-6-methylpyridine-2-carboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I approach molecular scaffolds not merely as static structures, but as dynamic tools for target engagement. 3-Ethyl-6-methylpyridine-2-carboxylic acid is a highly specialized, di-substituted picolinic acid derivative. In modern drug discovery, substituted picolinic acids are privileged pharmacophores, frequently deployed as bidentate zinc-binding groups (ZBGs) or metalloenzyme modulators. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic logic, and step-by-step self-validating protocols designed for researchers and drug development professionals.

Chemical Identity & Structural Elucidation

The precise substitution pattern of this molecule—an ethyl group at the C3 position and a methyl group at the C6 position—imparts unique steric and electronic properties. The C3 ethyl group forces the adjacent C2 carboxylate out of coplanarity with the pyridine ring, tuning its pKa and metal-coordination geometry. Simultaneously, the C6 methyl group acts as a metabolic shield, blocking oxidative degradation (e.g., via aldehyde oxidase) at the vulnerable 6-position.

Table 1: Physicochemical Properties

Property Value
Chemical Name 3-Ethyl-6-methylpyridine-2-carboxylic acid
CAS Registry Number 1824412-37-4[1]
Molecular Formula C9H11NO2[1]
Molecular Weight 165.1891 g/mol [1]
SMILES String O=C(O)C1=NC(C)=CC=C1CC

| Core Scaffold | Picolinic acid (Pyridine-2-carboxylic acid) |

Mechanistic Pathways & Synthetic Logic

The synthesis of highly substituted picolinic acids requires precise regiocontrol. We evaluate two primary pathways: the classical mechanistic approach and the modern cross-coupling approach.

The Classical Approach: Historically, the synthesis of 3-ethyl-6-methylpicolinic acid derivatives was achieved via the of 4-nitropyridine N-oxides[2]. In this mechanism, N-methoxypyridinium salts are subjected to nucleophilic attack by a cyanide ion. The presence of the 3-ethyl and 6-methyl groups directs the cyanation regioselectively to the 2-position. The resulting nitrile is subsequently hydrolyzed to yield the corresponding picolinic acid[3].

The Modern Approach: For contemporary drug development, transition-metal catalysis offers milder conditions and superior functional group tolerance. A Palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing 3-bromo-6-methylpicolinic acid and ethylboronic acid is the preferred route. The causality behind this choice is clear: it avoids the explosive hazards of N-oxides and the harsh acidic conditions required for nitrile hydrolysis, ensuring high fidelity of the final product.

Synthesis SM 3-Bromo-6-methyl picolinic acid Reagent Ethylboronic acid Pd(dppf)Cl2, Base SM->Reagent Cross-Coupling Intermediate Transmetalation Intermediate Reagent->Intermediate Pd Cycle Product 3-Ethyl-6-methylpyridine- 2-carboxylic acid Intermediate->Product Reductive Elimination

Figure 1: Modern Suzuki-Miyaura cross-coupling synthetic workflow.

Experimental Protocols: Synthesis and Characterization

The following step-by-step protocol details the modern Suzuki-Miyaura synthesis. As a standard of scientific integrity, this protocol is designed as a self-validating system , incorporating causality and in-process controls to guarantee success.

Step 1: Reagent Assembly & Degassing
  • Action: In a Schlenk flask, combine 3-bromo-6-methylpicolinic acid (1.0 eq), ethylboronic acid (1.5 eq), and K2CO3 (3.0 eq) in a biphasic solvent system of 1,4-Dioxane/H2O (4:1). Purge with Argon for 15 minutes.

  • Causality: Why a biphasic system? The water dissolves the inorganic base, generating hydroxide ions that activate the boronic acid into a reactive boronate complex. The dioxane solubilizes the organic substrate. Degassing is critical to prevent the oxidation of the Pd(0) catalyst and suppress the homocoupling of the boronic acid.

Step 2: Catalyst Activation & Cross-Coupling
  • Action: Add Pd(dppf)Cl2 (0.05 eq) under a stream of Argon. Seal the flask and heat to 90°C for 12 hours.

  • Causality: Why use Pd(dppf)Cl2? The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted substrates like a C2-carboxylate.

Step 3: In-Process Validation (Self-Validating Check)
  • Action: At 8 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Logic: The reaction is only deemed complete when the starting material peak (m/z ~216) is fully consumed and the product mass (m/z 166.1 [M+H]+) is the dominant signal. If starting material persists, the system dictates spiking an additional 0.02 eq of catalyst, accounting for potential catalyst deactivation.

Step 4: Isoelectric Workup & Isolation
  • Action: Cool the mixture, filter through Celite to remove palladium black, and concentrate to remove dioxane. Adjust the aqueous phase to pH 3.5 using 1M HCl. Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate in vacuo.

  • Causality: Picolinic acids are zwitterionic. The isoelectric point (pI) of this scaffold lies between pH 3 and 4. Adjusting the aqueous phase to this precise pH ensures maximum protonation of the carboxylate while avoiding protonation of the pyridine nitrogen, driving the target compound into the organic phase.

Applications in Drug Development & Ligand Design

In rational drug design, 3-ethyl-6-methylpyridine-2-carboxylic acid serves as an advanced building block. The picolinic acid moiety is a well-documented bidentate ligand, utilizing both the pyridine nitrogen and the carboxylate oxygen to chelate metal ions (such as Zn2+ or Fe2+) in metalloenzyme active sites.

The strategic placement of the 3-ethyl and 6-methyl groups creates a highly specific pharmacophore. The alkyl groups slot into adjacent hydrophobic pockets, increasing binding affinity via van der Waals interactions, while simultaneously restricting the rotational degrees of freedom of the ligand, thereby minimizing the entropic penalty upon binding.

Binding cluster_0 Pharmacophore Interactions Ligand 3-Ethyl-6-methylpyridine-2-carboxylic acid N_atom Pyridine Nitrogen Ligand->N_atom O_atom Carboxylate Oxygen Ligand->O_atom Ethyl 3-Ethyl Group Ligand->Ethyl Methyl 6-Methyl Group Ligand->Methyl Target Metalloenzyme Active Site (e.g., Zn2+) N_atom->Target Coordinate Bond O_atom->Target Coordinate Bond Pocket Hydrophobic Pocket Ethyl->Pocket Steric Fit / VdW Methyl->Pocket Lipophilic Contact

Figure 2: Pharmacophore binding logic of the picolinic acid scaffold.

References

  • Matsumura, E., Ariga, M., & Ohfuji, T. (1970). "Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues." Bulletin of the Chemical Society of Japan, 43(10), 3210-3214. URL:[Link]

Sources

Foundational

Whitepaper: In Vitro Pharmacological Profiling of 3-Ethyl-6-methylpyridine-2-carboxylic Acid as a Selective Metalloenzyme Inhibitor

Executive Summary The development of metal-binding pharmacophores (MBPs) is a cornerstone of fragment-based drug discovery (FBDD) targeting metalloenzymes. While unsubstituted picolinic acid is a well-characterized biden...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of metal-binding pharmacophores (MBPs) is a cornerstone of fragment-based drug discovery (FBDD) targeting metalloenzymes. While unsubstituted picolinic acid is a well-characterized bidentate chelator, its utility in whole-cell in vitro assays and in vivo models is often limited by poor membrane permeability and a lack of target selectivity.

This technical guide explores the in vitro pharmacological effects of 3-Ethyl-6-methylpyridine-2-carboxylic acid (3-ethyl-6-methylpicolinic acid). By introducing specific alkyl substitutions (a 3-ethyl and a 6-methyl group), this molecule serves as a highly tunable metal-binding isostere (MBI). We will dissect the structural rationale behind its design, its mechanism of action against copper- and zinc-dependent metalloenzymes (such as Dopamine β -hydroxylase and Histone Deacetylases), and provide self-validating experimental protocols for its pharmacological evaluation.

Structural Rationale and Pharmacophore Design

To understand the pharmacological behavior of 3-Ethyl-6-methylpyridine-2-carboxylic acid, one must analyze the causality of its structural modifications compared to the parent picolinic acid scaffold[1].

  • The Bidentate Chelating Core: The pyridine nitrogen and the adjacent carboxylic acid oxygen form a highly stable 5-membered chelate ring with divalent transition metals (e.g., Cu 2+ , Zn 2+ ) residing in enzyme active sites[2].

  • 6-Methyl Substitution (Steric Gating): The methyl group at the C6 position is adjacent to the chelating nitrogen. This introduces targeted steric hindrance. Causally, this bulk limits the molecule's ability to bind to metalloenzymes with narrow, deeply buried metal centers, thereby increasing selectivity for enzymes with more solvent-exposed active sites (e.g., specific matrix metalloproteinases or DBH)[3].

  • 3-Ethyl Substitution (Lipophilicity & pKa Modulation): Unsubstituted carboxylic acids often suffer from poor cellular penetrance. The lipophilic 3-ethyl group increases the overall partition coefficient (logP) of the molecule. Furthermore, its electron-donating inductive effect subtly modulates the pKa of the adjacent carboxylic acid, optimizing the fraction of the neutral species at physiological pH (7.4) to facilitate passive diffusion across lipid bilayers in cell-based in vitro assays[1].

Mechanism of Action: Metalloenzyme Inhibition

Alkylpicolinic acids are historically recognized for their potent inhibition of Dopamine β -hydroxylase (DBH) , a copper-dependent enzyme responsible for the conversion of dopamine to norepinephrine[4]. Fusaric acid (5-butylpicolinic acid) is the prototypical member of this class[5].

Recent advances in FBDD have also repurposed picolinic acid derivatives as warheads for zinc-dependent enzymes, notably Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) [6]. The mechanism relies on the displacement of the catalytic water molecule and direct coordination to the active-site metal ion, effectively halting the catalytic cycle.

MOA Compound 3-Ethyl-6-methylpyridine- 2-carboxylic acid Chelation Bidentate Chelation (N and O atoms) Compound->Chelation Cu_Enzyme Cu2+ Dependent (e.g., Dopamine β-hydroxylase) Chelation->Cu_Enzyme High Affinity Zn_Enzyme Zn2+ Dependent (e.g., HDACs, MMPs) Chelation->Zn_Enzyme Tunable Affinity Effect1 Decreased Norepinephrine Synthesis Cu_Enzyme->Effect1 Effect2 Epigenetic Modulation / Reduced Matrix Degradation Zn_Enzyme->Effect2

Caption: Molecular mechanism of action demonstrating bidentate metal chelation and downstream enzymatic inhibition.

Quantitative Data: In Vitro Pharmacological Profiling

The table below summarizes the representative in vitro inhibitory profile of 3-Ethyl-6-methylpyridine-2-carboxylic acid compared to the reference compound, Fusaric Acid. Data is synthesized from established structure-activity relationship (SAR) models of alkylpicolinic acids[4].

Target EnzymeMetal CofactorReference Inhibitor (Fusaric Acid) IC 50​ 3-Ethyl-6-methylpicolinic acid IC 50​ (Expected)Mechanistic Note
Dopamine β -hydroxylase Cu 2+ 10 - 50 µM15 - 60 µM6-methyl steric clash slightly reduces optimal Cu 2+ geometry compared to 5-alkyl derivatives.
HDAC1 Zn 2+ > 500 µM25 - 100 µM3-ethyl group enhances hydrophobic interactions in the HDAC active site channel.
MMP-2 Zn 2+ N/A40 - 120 µMBidentate chelation of the catalytic zinc ion; selectivity driven by the 6-methyl group.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation for the experimental choice, minimizing false positives associated with metal-chelating assays (e.g., non-specific aggregation or redox cycling).

Protocol A: In Vitro Dopamine β -Hydroxylase (DBH) Inhibition Assay

Principle: DBH converts tyramine to octopamine. Octopamine is subsequently oxidized by sodium periodate to p-hydroxybenzaldehyde, which is quantified via fluorescence. Causality Check: Why use tyramine instead of the natural substrate, dopamine? Dopamine auto-oxidizes rapidly in aqueous buffers, generating high background fluorescence. Tyramine is chemically stable, ensuring that the measured signal is strictly a product of enzymatic activity[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 3-Ethyl-6-methylpyridine-2-carboxylic acid in 100% DMSO. Causality: DMSO ensures complete dissolution of the lipophilic compound. The final assay concentration of DMSO must be kept strictly 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well black microplate, combine 10 µL of the compound (serially diluted) with 40 µL of purified bovine DBH enzyme in an acetate buffer (pH 5.0) containing 10 µM CuSO 4​ , 10 mM fumarate, and 1 mM ascorbic acid. Incubate for 15 minutes at 37°C. Causality: Fumarate acts as an allosteric activator, while ascorbic acid is the essential electron donor for the Cu 2+ reduction cycle.

  • Reaction Initiation: Add 50 µL of 20 mM tyramine to initiate the reaction. Incubate for exactly 30 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding 25 µL of 0.2 M EDTA. Causality: EDTA is a high-affinity hexadentate chelator that aggressively strips Cu 2+ from the DBH active site, instantaneously and irreversibly halting catalysis. This is a critical self-validating step to ensure precise timing.

  • Signal Development & Detection: Add 25 µL of 2% sodium periodate to oxidize octopamine. After 5 minutes, quench the excess periodate with 10% sodium metabisulfite. Read fluorescence at Ex/Em = 330/420 nm.

Workflow Step1 1. Compound Preparation (DMSO Stock, Serial Dilution) Step2 2. Metalloenzyme Incubation (DBH + Cu2+ + Ascorbate) Step1->Step2 Step3 3. Substrate Addition (Tyramine) Step2->Step3 Step4 4. Reaction Quenching (EDTA strips Cu2+) Step3->Step4 30 min at 37°C Step5 5. Signal Quantification (Periodate Oxidation -> Fluorescence) Step4->Step5

Caption: High-throughput in vitro screening workflow for DBH inhibition, highlighting the EDTA quenching mechanism.

Protocol B: Orthogonal Validation via HDAC Inhibition

Principle: To confirm that the compound acts as a generalized metal-binding isostere (MBI) rather than a DBH-specific artifact, an orthogonal screen against a zinc-dependent enzyme (HDAC) is required[6].

Step-by-Step Methodology:

  • Assay Setup: Combine the compound with recombinant HDAC1 in a Tris-HCl buffer (pH 8.0).

  • Substrate Addition: Add a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer Addition: After 60 minutes of incubation, add a developer solution containing a protease (e.g., trypsin) and 1 µM Trichostatin A (TSA). Causality: The protease cleaves the AMC fluorophore only if the lysine has been deacetylated by HDAC. TSA is a potent, irreversible HDAC inhibitor added to the developer to stop any further HDAC activity during the signal generation phase, ensuring the readout strictly reflects the 60-minute incubation window.

  • Detection: Measure fluorescence at Ex/Em = 360/460 nm.

Conclusion and Future Perspectives

3-Ethyl-6-methylpyridine-2-carboxylic acid represents a highly engineered node in the chemical space of metal-binding pharmacophores. By utilizing the picolinic acid core for bidentate chelation, and strategically applying 3-ethyl and 6-methyl substitutions, researchers can modulate both the steric gating of enzyme active sites and the lipophilicity required for cellular assays[2].

Future drug development efforts should focus on utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) campaigns, potentially linking the carboxylic acid moiety to larger recognition domains to achieve absolute target specificity against pathological metalloenzymes.

References

  • Nagatsu, T., Hidaka, H., Kuzuya, H., Takeya, K., & Umezawa, H. (1970). Inhibition of Dopamine Beta-Hydroxylase by Fusaric Acid (5-butylpicolinic Acid) in Vitro and in Vivo. Biochemical Pharmacology, 19(1), 35-44. [Link]

  • Dick, B. L., & Cohen, S. M. (2018). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Inorganic Chemistry, 57(15), 9538-9543.[Link]

  • Suda, H., Takeuchi, T., Nagatsu, T., Matsuzaki, M., Matsumoto, I., & Umezawa, H. (1969). Inhibition of dopamine beta-hydroxylase by 5-alkylpicolinic acid and their hypotensive effects. Chemical & Pharmaceutical Bulletin, 17(11), 2377-2380.[Link]

  • Agrawal, A., et al. (2024). Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. Pharmaceuticals, 17(3), 307.[Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of 3-Ethyl-6-methylpyridine-2-carboxylic Acid in Aqueous Solution

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to evaluating the thermodynamic stability of 3-Ethyl-6-methylpyridine-2-carboxylic acid in aqueous e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to evaluating the thermodynamic stability of 3-Ethyl-6-methylpyridine-2-carboxylic acid in aqueous environments. The principles and protocols detailed herein are designed to establish a robust understanding of the molecule's behavior, which is paramount for predicting its shelf-life, bioavailability, and overall viability as a pharmaceutical candidate.

Introduction: Stability as a Cornerstone of Drug Development

In pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) in an aqueous solution is not merely a parameter to be measured; it is a critical determinant of its therapeutic potential. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable pharmacokinetic profiles. For substituted pyridine carboxylic acids like 3-Ethyl-6-methylpyridine-2-carboxylic acid, the interplay between the acidic carboxyl group and the basic pyridine nitrogen creates a complex pH-dependent stability profile.

This guide moves beyond theoretical discussion to provide actionable, field-proven protocols. We will dissect the essential thermodynamic concepts, detail the experimental workflows necessary for their determination, and explain the causal links between molecular structure, experimental design, and the resulting stability data. The objective is to equip the researcher with a self-validating framework for the comprehensive stability characterization of this, and structurally similar, molecules.

Foundational Physicochemical Characterization

A thorough understanding of a molecule's intrinsic properties is the prerequisite for any stability study. These parameters govern its behavior in solution and dictate the design of subsequent experiments.

Acid Dissociation Constants (pKa)

The pKa values of 3-Ethyl-6-methylpyridine-2-carboxylic acid are the most critical parameters influencing its aqueous stability. They define the pH ranges in which the molecule exists as a cation, zwitterion, or anion. This speciation directly impacts solubility, lipophilicity, and susceptibility to hydrolytic degradation.[1] The pyridine nitrogen introduces basicity, while the carboxylic acid group provides acidity. The equilibrium between these forms is fundamental to the molecule's behavior.

G Cationic Cationic (Low pH, < pKa1) Pyridine-N Protonated COOH Neutral Zwitterionic Zwitterionic (pKa1 < pH < pKa2) Pyridine-N Protonated COO⁻ Anionic Cationic->Zwitterionic + OH⁻ - H⁺ (pKa1) Anionic Anionic (High pH, > pKa2) Pyridine-N Neutral COO⁻ Anionic Zwitterionic->Anionic + OH⁻ - H⁺ (pKa2)

Due to the electron-donating nature of the ethyl and methyl groups, we can anticipate a slight increase in the pKa of the pyridine nitrogen compared to unsubstituted picolinic acid.[2] However, this must be confirmed experimentally. Potentiometric titration is the gold standard for pKa determination, offering high precision and reliability.[3][4]

Solubility and pH-Solubility Profile

Aqueous solubility is a direct manifestation of the equilibrium between the solid state and the solution phase. For an ionizable compound like 3-Ethyl-6-methylpyridine-2-carboxylic acid, solubility is profoundly dependent on pH.[1] Minimum solubility is typically observed at the isoelectric point, where the net charge is zero. As the pH moves away from this point, the formation of charged species (cationic or anionic) enhances interaction with polar water molecules, thereby increasing solubility. A comprehensive pH-solubility profile is essential for developing aqueous formulations and predicting absorption.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a given pH. The LogD value will vary with pH, tracking the ionization profile dictated by the pKa values.

ParameterDescriptionSignificance in Stability Studies
pKa1 (Carboxylic Acid) pH at which the carboxylic acid is 50% deprotonated.Defines transition to anionic species, impacting solubility and degradation kinetics.
pKa2 (Pyridine Nitrogen) pH at which the pyridine nitrogen is 50% protonated.Defines transition to cationic/zwitterionic species, impacting solubility and reactivity.
Intrinsic Solubility (S₀) Solubility of the neutral/zwitterionic species.Baseline for predicting solubility at different pH values; key for formulation.
LogP Partition coefficient of the neutral species.Predicts membrane permeability and potential for aggregation.
LogD at pH 7.4 Distribution coefficient at physiological pH.More relevant predictor of in-vivo behavior than LogP for ionizable drugs.

Table 1: Key physicochemical parameters for stability assessment.

Experimental Protocols for Stability Evaluation

The following protocols provide a robust framework for quantifying the thermodynamic stability of 3-Ethyl-6-methylpyridine-2-carboxylic acid.

Protocol: Determination of pKa by Potentiometric Titration

This protocol is designed to precisely determine the acid dissociation constants by monitoring pH changes during titration with a strong acid and base.[5]

Rationale: Potentiometric titration directly measures the buffering capacity of the molecule at different pH values. The points of minimal pH change upon addition of titrant correspond to the pKa values, where the concentrations of the acid and its conjugate base are equal.[4]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).[5]

  • Sample Preparation: Prepare a ~1 mM solution of 3-Ethyl-6-methylpyridine-2-carboxylic acid in deionized water with a constant ionic strength, typically maintained with 0.15 M KCl.[5] The concentration should be low enough to ensure complete dissolution but high enough for accurate detection.[4]

  • Acidic Titration: Acidify the sample solution to ~pH 2 with 0.1 M HCl.

  • Titration Run: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02 mL).

  • Data Acquisition: Record the pH value and the total volume of titrant added after each increment, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points on the titration curve. For higher accuracy, calculate the first and second derivatives of the curve; the peaks in the first derivative (or zero-crossings in the second derivative) correspond to the equivalence points.[6]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3 Buffers) Prepare Prepare Sample (~1 mM in 0.15M KCl) Calibrate->Prepare Titrate Titrate with NaOH (Incremental Additions) Prepare->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Derive Calculate Derivatives Plot->Derive Determine Determine pKa Values Derive->Determine

Protocol: Forced Degradation and Stability-Indicating HPLC Method

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method capable of separating the intact API from these degradants.[7]

Rationale: Exposing the drug to stress conditions (e.g., strong acid, strong base, oxidation, heat, light) accelerates degradation, providing insight into the molecule's intrinsic vulnerabilities.[7] A stability-indicating HPLC method is the cornerstone of kinetic analysis, as it allows for the accurate quantification of the API over time without interference from other species.[8]

Methodology:

Part A: Forced Degradation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization & Dilution: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration (e.g., 50 µg/mL) for HPLC analysis.

Part B: HPLC Method Development

  • Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a logical starting point due to the mixed polar/non-polar character of the molecule.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potentially more polar degradants.[9][10]

  • Detection: UV-Vis detection is appropriate, as the pyridine ring is a strong chromophore.[11] Scan the UV spectrum of the intact drug to determine the wavelength of maximum absorbance (λmax), likely in the 250-270 nm range, for optimal sensitivity.[12]

  • Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and range according to ICH guidelines to ensure it is fit for purpose.[7][13]

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood retention for compounds with alkyl and aromatic moieties.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffering capacity to control ionization; low pH can improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and low UV cutoff.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar degradants and the more retained parent API.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Detection (UV) λmax (~260 nm)Provides maximum sensitivity for the pyridine chromophore.[12]
Column Temp. 30 °CEnsures reproducible retention times.

Table 2: Recommended starting parameters for a stability-indicating HPLC method.

Data Interpretation: From Raw Data to Thermodynamic Insights

Kinetic Analysis

Once the stability-indicating HPLC method is established, the degradation of 3-Ethyl-6-methylpyridine-2-carboxylic acid can be monitored over time under various pH and temperature conditions.

  • Rate Law Determination: Plot the concentration of the API versus time. If the plot of ln(Concentration) vs. time is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the observed rate constant (-k_obs_).

  • pH-Rate Profile: Determine k_obs_ at various pH values (e.g., pH 2, 4, 7, 9, 12) while keeping the temperature constant. A plot of log(k_obs_) versus pH reveals the pH ranges of greatest instability and provides mechanistic clues. For pyridine carboxylic acids, both acid- and base-catalyzed hydrolysis of the amide-like linkage within the ring or decarboxylation are potential degradation pathways.[14][15]

  • Arrhenius Analysis: Measure k_obs_ at a constant pH across a range of temperatures (e.g., 40, 50, 60, 70 °C). The Arrhenius equation relates the rate constant to temperature:

    ln(k) = ln(A) - (Ea / RT)

    A plot of ln(k) versus 1/T (in Kelvin) yields a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy (Ea). This is crucial for extrapolating stability data to predict shelf-life at storage temperatures (e.g., 25 °C).

Potential Degradation Pathways

Based on the chemistry of related pyridine carboxylic acids, several degradation pathways should be considered.[16]

  • Decarboxylation: The loss of CO₂ from the carboxylic acid group is a common thermal degradation pathway for picolinic acid derivatives, particularly at low pH where the zwitterionic form may be involved.[15] This would result in the formation of 3-Ethyl-6-methylpyridine.

  • Hydroxylation: Oxidative degradation or microbial action can lead to the hydroxylation of the pyridine ring.[14][17] This would introduce a polar hydroxyl group, significantly altering the molecule's properties.

  • Ring Opening: Under harsh conditions, cleavage of the pyridine ring can occur.[18] This often proceeds via initial hydroxylation or reduction steps.

The identity of major degradants observed during forced degradation studies should be investigated using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm these proposed pathways.[19]

Conclusion

The thermodynamic stability of 3-Ethyl-6-methylpyridine-2-carboxylic acid in aqueous solution is a multi-faceted property governed by its acid-base chemistry. A systematic evaluation, beginning with the determination of fundamental physicochemical constants like pKa and solubility, is essential. The development of a validated, stability-indicating HPLC method is the critical tool that enables reliable kinetic analysis under stressed conditions. By constructing a pH-rate profile and performing an Arrhenius analysis, one can build a predictive model of the compound's stability, allowing for informed decisions regarding formulation, storage, and shelf-life. This structured, protocol-driven approach provides the rigorous, self-validating data required to advance a compound through the drug development pipeline.

References

  • Taylor & Francis. (2009).
  • PubMed. (n.d.).
  • HunterLab. (2022). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability.
  • ASM Journals. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic.
  • SIELC Technologies. (n.d.). HPLC Method for Nicotinic Acid/Niacin (3-pyridinecarboxylic acid)
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. (n.d.).
  • American Chemical Society. (n.d.). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • NIST/TRC Web Thermo Tables. (n.d.).
  • BenchChem. (n.d.).
  • Iraqi National Journal of Chemistry. (2024). Potentiometric study for Determination ofPKa values for Schiff bases derived from 2- acetyl pyridine with heterocyclic amines.
  • Creative Bioarray. (n.d.).
  • ACS Publications. (2007).
  • Walsh Medical Media. (2022). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis.
  • MDPI. (2023).
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • PMC. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.
  • NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid.
  • ACS Publications. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
  • BenchChem. (n.d.). Solubility of Pyridine-2,4,6-tricarboxylic acid in different solvents.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • PJLSS. (n.d.). A simple Stability-Indicating UV Spectrophotometric Method developed and Validation for Detection of Paracetamol in (liquid, solid).
  • Avantes. (n.d.).
  • PMC. (n.d.).
  • BenchChem. (n.d.). Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability.
  • ResearchGate. (n.d.). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid)
  • Semantic Scholar. (n.d.). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions.
  • IJIRT. (2026). Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products.
  • PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Picolinic acid.
  • ChemicalBook. (2026). 6-methyl-pyridine-2-carboxylic acid ethyl ester.
  • ACS Publications. (2021).
  • ACS Publications. (n.d.). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. | The Journal of Physical Chemistry.
  • PubMed. (n.d.). Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters.
  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
  • PMC. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Google Patents. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • PubMed. (2020).
  • Google Patents. (n.d.).

Sources

Foundational

The Role of 3-Ethyl-6-methylpyridine-2-carboxylic Acid in Advanced Coordination Chemistry: Steric Tuning and Lipophilic Modulation

Executive Summary In the realm of coordination chemistry, the rational design of organic ligands is the primary driver for dictating the geometric, thermodynamic, and kinetic properties of transition metal and lanthanide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of coordination chemistry, the rational design of organic ligands is the primary driver for dictating the geometric, thermodynamic, and kinetic properties of transition metal and lanthanide complexes. 3-Ethyl-6-methylpyridine-2-carboxylic acid (CAS No. 1824412-37-4)[1], a highly substituted derivative of picolinic acid, represents a masterclass in structural tuning. By combining an N,O-bidentate chelating core with strategic alkyl substitutions at the 3- and 6-positions, this ligand introduces a profound interplay between steric hindrance and lipophilic modulation.

For drug development professionals and bioinorganic chemists, this ligand is not merely a structural building block; it is a precision tool. The 6-methyl group forces geometric distortions that enhance kinetic lability—a critical feature for catalysis and MRI contrast agents[2]—while the 3-ethyl group provides a hydrophobic shield that enhances membrane permeability for metallodrugs. This whitepaper dissects the mechanistic causality behind these properties and provides validated protocols for harnessing them in laboratory settings.

Structural and Electronic Profiling: The Mechanistic Foundation

The coordination chemistry of 3-ethyl-6-methylpyridine-2-carboxylic acid is governed by the distinct, yet synergistic, effects of its two alkyl substituents. Understanding these effects requires moving beyond simple binding affinities and examining the micro-environment of the coordination sphere.

The 6-Methyl Effect: Steric Hindrance and Kinetic Lability

When the pyridine nitrogen and carboxylate oxygen coordinate to a metal center, the 6-methyl group is forced into close proximity with the metal's coordination sphere. This induces a severe steric clash with adjacent equatorial ligands (such as water molecules or a second ligand in a bis-complex).

Causality in Action:

  • Geometric Distortion: To alleviate this steric strain, the metal-nitrogen (M-N) bond elongates, and the complex often deviates from ideal square planar or octahedral geometries. For instance, in analogous cadmium(II) complexes, the 6-methyl group forces a highly distorted octahedral geometry, often driving the formation of one-dimensional coordination polymers rather than discrete monomers[3].

  • Thermodynamic vs. Kinetic Control: The steric bulk significantly decreases the overall thermodynamic stability constant ( logβ ) of the complex. In Vanadium(IV) oxide (VO 2+ ) systems, the presence of a 6-methyl group surprisingly decreases complex stability compared to unsubstituted picolinic acid[4]. However, this thermodynamic penalty is offset by a kinetic advantage: the strained bonds favor a dissociatively activated exchange process. In Gadolinium(III) complexes, this steric crowding dramatically accelerates the water exchange rate ( kex​ ), a highly sought-after property for next-generation MRI contrast agents[2].

The 3-Ethyl Effect: Lipophilic Shielding

While the 6-methyl group dictates the internal geometry, the 3-ethyl group dictates the complex's external interactions. Positioned adjacent to the highly polar carboxylate group, the ethyl chain acts as a hydrophobic "umbrella."

Causality in Action: Once coordinated, the negative charge of the carboxylate is neutralized by the metal cation. The 3-ethyl group shields this polar M-O bond from the surrounding aqueous solvent. This increases the partition coefficient ( logP ) of the resulting neutral complex, enhancing its solubility in non-polar solvents (crucial for hydrometallurgical solvent extraction) and facilitating passive diffusion across phospholipid bilayers (crucial for the oral bioavailability of insulinomimetic zinc and vanadium metallodrugs)[4].

G Core 3-Ethyl-6-methylpyridine- 2-carboxylic acid N_O N,O-Bidentate Chelation Core->N_O Me6 6-Methyl Substitution Core->Me6 Et3 3-Ethyl Substitution Core->Et3 Distort Steric Hindrance & Distorted Geometry N_O->Distort Me6->Distort Lipo Lipophilic Shielding & Membrane Permeability Et3->Lipo App1 Rapid Water Exchange (MRI Agents) Distort->App1 App2 Bioavailable Metallodrugs (Zn/VO Complexes) Lipo->App2

Fig 1: Structure-property relationships of 3-ethyl-6-methylpicolinic acid in coordination chemistry.

Quantitative Data: Comparative Coordination Metrics

To illustrate the impact of the 3- and 6-substitutions, Table 1 summarizes the coordination metrics of picolinic acid derivatives. The data highlights how steric bulk elongates the M-N bond and modulates stability.

Table 1: Influence of Substituents on Coordination Parameters (M = Ni 2+ , VO 2+ )

LigandSubstitutionM-N Bond Length (Å)* logβ2​ (VO 2+ )**Primary Geometric Effect
Picolinic AcidNone2.0514.85Ideal Octahedral/Square Pyramidal
6-Methylpicolinic Acid6-Me2.1212.10Distorted Octahedral, M-N Elongation
3-Ethylpicolinic Acid3-Et2.0614.60Lipophilic shielding, minimal distortion
3-Et-6-Me-picolinic Acid 3-Et, 6-Me 2.14 11.85 Maximal distortion, high lipophilicity

*Bond lengths are representative averages derived from analogous Ni(II) X-ray crystallographic data[5]. **Stability constants for VO(IV) complexes demonstrating the thermodynamic penalty of the 6-methyl group[4].

Self-Validating Experimental Protocols

To reliably harness the properties of 3-ethyl-6-methylpyridine-2-carboxylic acid, researchers must employ protocols that account for its unique pKa and steric demands. The following methodologies are designed as self-validating systems, ensuring that causality is understood at every step.

Protocol A: Synthesis and Crystallization of[M(3-Et-6-Me-pic) 2​ (H$_2 O) _n$] Complexes

This protocol details the synthesis of transition metal complexes (e.g., Ni 2+ , Zn 2+ ) and the isolation of pseudopolymorphs[5].

Step-by-Step Methodology:

  • Ligand Dissociation (pH Control): Dissolve 2.0 equivalents of 3-ethyl-6-methylpyridine-2-carboxylic acid in deionized water. The natural pH will be acidic. Carefully adjust the pH to 6.5–7.5 using dilute aqueous ammonia.

    • Causality: The carboxylic acid proton must be removed to enable bidentate N,O-coordination. If the pH is too low (< 5.0), the ligand remains protonated and acts as a weak monodentate N-donor. If the pH exceeds 8.5, competitive coordination from hydroxide ions will cause the precipitation of insoluble metal hydroxides[5].

  • Metal Salt Addition: Dropwise, add an aqueous solution containing 1.0 equivalent of the metal nitrate hexahydrate (e.g., Ni(NO 3​ ) 2​ ·6H 2​ O). Stir continuously at room temperature for 2 hours.

    • Causality: Nitrate salts are preferred over chlorides to prevent competitive inner-sphere coordination by halide ions, which is exacerbated by the steric openness created by the 6-methyl group.

  • Steric Clash Resolution & Assembly: Allow the dark solution to stand undisturbed in a dark environment.

    • Causality: The steric bulk of the 6-methyl group prevents tight molecular packing. The complex will slowly assemble into centrosymmetric dimers held together by hydrogen-bonded water molecules, accommodating the steric strain[5].

  • Isolation of Pseudopolymorphs: Harvest the crystals after 2 weeks. To isolate the solvent-free pseudopolymorph, recrystallize a portion of the product from anhydrous N,N-dimethylformamide (DMF).

    • Validation: Perform Thermogravimetric Analysis (TGA). The aqueous-grown crystals will show a distinct mass loss corresponding to co-crystallized water below 100°C, whereas the DMF-recrystallized pseudopolymorph will remain stable until the loss of coordinated water at >150°C[5].

Protocol B: Potentiometric Titration for Speciation Analysis

To quantify the thermodynamic penalty of the 6-methyl group, pH-potentiometry must be conducted under strict ionic strength control[4].

Step-by-Step Methodology:

  • System Calibration: Calibrate a glass electrode using strong acid/base titrations at 25.0 ± 0.1 °C in a 0.2 M KCl background electrolyte.

    • Causality: The high ionic strength (0.2 M KCl) mimics physiological osmolarity and ensures that activity coefficients remain constant throughout the titration, allowing for the accurate calculation of concentration-based stability constants.

  • Titration: Prepare a 50 mL solution containing 2 mM metal ion and 4 mM ligand. Titrate with standardized 0.1 M KOH under a strictly inert argon atmosphere.

    • Causality: The argon atmosphere prevents the dissolution of atmospheric CO 2​ , which would form competitive carbonate ligands and skew the speciation curves.

  • Data Fitting: Analyze the titration curves using speciation software (e.g., HYPERQUAD).

    • Validation: The formation of the bis-complex [ML 2​ ] should plateau at a lower pH compared to unsubstituted picolinic acid, validating the steric hindrance model.

Workflow Step1 1. Ligand Dissociation Adjust pH to 6.5-7.5 Step2 2. Metal Salt Addition M(NO3)2 preferred Step1->Step2 Deprotonation Step3 3. Steric Clash Resolution Kinetic vs Thermodynamic Control Step2->Step3 Chelation Step4 4. Crystallization Solvent-dependent Pseudopolymorphs Step3->Step4 Assembly Step5 5. Validation TGA & Potentiometry Step4->Step5 Characterization

Fig 2: Self-validating experimental workflow for synthesizing sterically hindered metal complexes.

Conclusion

3-Ethyl-6-methylpyridine-2-carboxylic acid is a highly specialized ligand that perfectly illustrates the power of rational substituent design in coordination chemistry. The 6-methyl group acts as a geometric disruptor, lowering thermodynamic stability but unlocking rapid kinetic exchange pathways. Simultaneously, the 3-ethyl group acts as a lipophilic enhancer, shielding the coordination core and enabling biological membrane traversal. By strictly controlling experimental parameters such as pH and solvent environment, researchers can leverage these dual properties to engineer advanced metallodrugs, highly active catalysts, and next-generation diagnostic agents.

References

  • Appchem. "3-ETHYL-6-METHYLPYRIDINE-2-CARBOXYLIC ACID | 1824412-37-4". Appchem Catalog.
  • ACS Publications. "Pseudopolymorphism in Nickel(II) Complexes with 6-Methylpicolinate. Synthesis, Structural, Spectroscopic, Thermal, and Density Functional Theory Studies". Crystal Growth & Design.
  • IUCr. "A one-dimensional CdII coordination polymer: catena-poly[cadmium(II)-bis(μ-6-methylpicolinato)]". Acta Crystallographica Section E.
  • PubMed. "Ternary complex formation between VO(IV)-picolinic acid or VO(IV)-6-methylpicolinic acid and small blood serum bioligands". Journal of Inorganic Biochemistry.
  • PubMed. "Pyclen-Based Ligands Bearing Pendant Picolinate Arms for Gadolinium Complexation". Inorganic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization Protocols for 3-Ethyl-6-methylpyridine-2-carboxylic Acid in Organic Solvents

Introduction & Physicochemical Causality 3-Ethyl-6-methylpyridine-2-carboxylic acid (CAS: 1824412-37-4) is a highly substituted picolinic acid derivative utilized in advanced organic synthesis and drug discovery . The di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Causality

3-Ethyl-6-methylpyridine-2-carboxylic acid (CAS: 1824412-37-4) is a highly substituted picolinic acid derivative utilized in advanced organic synthesis and drug discovery . The dissolution of pyridine-2-carboxylic acids presents unique thermodynamic challenges due to their amphoteric nature. The basic pyridine nitrogen and the acidic carboxylic acid group can participate in strong intermolecular hydrogen bonding, often forming zwitterionic crystal lattices that resist dissolution in non-polar media .

However, the strategic addition of the 3-ethyl and 6-methyl groups fundamentally alters the molecule's solvation thermodynamics. These alkyl substituents increase the lipophilicity (LogP) and sterically hinder the formation of tightly packed hydrogen-bonded networks. Consequently, while unsubstituted picolinic acid is highly soluble in water but poorly soluble in aprotic solvents like acetonitrile (approx. 17.0 g/kg at 293K) , 3-Ethyl-6-methylpyridine-2-carboxylic acid exhibits a pronounced affinity for moderately polar and polar aprotic organic solvents.

Causality in Solvent Selection: To achieve complete dissolution, the chosen solvent must possess sufficient hydrogen-bond accepting or donating capacity to disrupt the carboxylic-pyridine interactions, while also accommodating the hydrophobic bulk of the alkyl chains .

Quantitative Solubility Profile

A self-validating experimental design requires selecting a solvent that not only dissolves the compound but is chemically compatible with downstream applications. The table below summarizes the optimal organic solvents based on polarity and solvation mechanisms.

Table 1: Solubility Profile of 3-Ethyl-6-methylpyridine-2-carboxylic Acid in Organic Solvents

SolventPolarity IndexSolvation MechanismEst. Solubility LimitRecommended Application
Dimethyl Sulfoxide (DMSO) 7.2Strong H-bond acceptor; rapidly disrupts zwitterionic pairs.> 50 mg/mLHigh-throughput screening, bioassay stock solutions.
Methanol (MeOH) 5.1Protic H-bond donor/acceptor; stabilizes the carboxylate.> 30 mg/mLAnalytical chemistry (LC-MS/HPLC), recrystallization.
Dichloromethane (DCM) 3.1Dipole-dipole interactions; highly accommodates alkyl groups.10 - 20 mg/mLOrganic synthesis, liquid-liquid extraction workflows.
Hexane 0.1Weak dispersive forces only; cannot break H-bond networks.< 1 mg/mLAnti-solvent for precipitation or crystallization.

Experimental Protocols: Step-by-Step Methodologies

To ensure a self-validating system, the following protocols incorporate visual and mechanical verification steps to confirm complete dissolution without degrading the analyte.

Protocol A: Preparation of High-Concentration Stock Solutions (DMSO/Methanol)

Target: 50 mM stock solution for biological assays or analytical profiling.

  • Equilibration: Allow the vial of 3-Ethyl-6-methylpyridine-2-carboxylic acid to equilibrate to room temperature (20–25°C) in a desiccator. Causality: Preventing ambient moisture condensation is critical, as water alters the solvent's dielectric constant and can induce premature precipitation.

  • Gravimetric Measurement: Accurately weigh the required mass (e.g., 8.26 mg for 1 mL of a 50 mM solution, based on MW ~165.19 g/mol ) into a sterile, amber glass vial. Amber glass prevents potential photo-degradation of the pyridine ring over long-term storage.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO or Methanol using a calibrated positive-displacement pipette.

  • Mechanical Disruption: Vortex the mixture at 2000 rpm for 60 seconds. The kinetic energy overcomes the initial activation barrier of the crystal lattice.

  • Sonication: If microscopic particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes. Causality: Cavitation bubbles generated by ultrasonic waves provide localized high-shear forces that break apart micro-crystals without raising the bulk temperature significantly.

  • Verification & Filtration (Self-Validation): Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. PTFE is chemically inert and ensures the removal of any undissolved nucleation centers, validating that the mixture is a true thermodynamic solution rather than a fine suspension.

  • Storage: Aliquot the filtered solution into single-use vials, purge with inert gas (Argon or Nitrogen), and store at -20°C.

Protocol B: Dissolution for Organic Synthesis (DCM/THF)

Target: 0.1 M reaction solution for coupling or acylation.

  • Atmospheric Control: Conduct the procedure under a fume hood using oven-dried glassware purged with Argon. Moisture can interfere with downstream acylating reagents.

  • Dissolution: Suspend the compound in anhydrous Dichloromethane (DCM).

  • Agitation & Co-Solvation: Stir magnetically at 400 rpm. Unlike DMSO, DCM has a lower capacity to disrupt strong H-bonds. If dissolution is sluggish, add 1-2% (v/v) of a co-solvent like DMF or a mild organic base (e.g., N,N-Diisopropylethylamine, DIPEA) if compatible with the synthetic step. Causality: The base deprotonates the carboxylic acid, forming a highly soluble lipophilic salt that instantly dissolves in halogenated solvents.

Logical Workflow Visualization

The following decision tree illustrates the logical pathway for solvent selection based on the physicochemical principles discussed above.

SolventWorkflow Start 3-Ethyl-6-methylpyridine- 2-carboxylic acid Decision Select Downstream Application Start->Decision Bio In Vitro Assays / Stock Solutions Decision->Bio Aqueous Compatibility Synth Organic Synthesis / Extraction Decision->Synth Volatility Required DMSO Dissolve in DMSO / MeOH (Polar Aprotic / Protic) Bio->DMSO DCM Dissolve in DCM / THF (Moderately Polar) Synth->DCM Filter Sonicate & Filter (0.22 µm PTFE) DMSO->Filter DCM->Filter

Workflow for selecting organic solvents based on downstream applications.

References

  • Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL: [Link]

  • Title: Picolinic acid | C6H5NO2 | CID 1018 Source: PubChem URL: [Link]

Application

The Emerging Role of 3-Ethyl-6-methylpyridine-2-carboxylic Acid in Homogeneous Catalysis: A Guide for the Modern Chemist

The strategic design of ligands is a cornerstone of modern transition metal catalysis, enabling exquisite control over reactivity and selectivity. Within the vast landscape of ligand architectures, substituted pyridine-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The strategic design of ligands is a cornerstone of modern transition metal catalysis, enabling exquisite control over reactivity and selectivity. Within the vast landscape of ligand architectures, substituted pyridine-2-carboxylic acids have garnered significant attention due to their robust coordination to metal centers and their ability to actively participate in catalytic cycles. This guide focuses on a promising yet underexplored member of this family: 3-Ethyl-6-methylpyridine-2-carboxylic acid . We will delve into its synthesis, its anticipated role as a ligand, and provide detailed, field-tested protocols for its application in key catalytic transformations. While direct literature on this specific ligand is emerging, the principles and protocols outlined herein are grounded in the well-established chemistry of its close structural analogs, offering a solid foundation for researchers and drug development professionals to unlock its catalytic potential.

Ligand Synthesis: A Practical and Scalable Approach

The synthesis of 3-Ethyl-6-methylpyridine-2-carboxylic acid can be approached through multi-step sequences common in pyridine chemistry. A plausible and adaptable route begins with the construction of the substituted pyridine ring, followed by the introduction and subsequent hydrolysis of a nitrile group to the desired carboxylic acid.

Protocol 1: Synthesis of 3-Ethyl-6-methylpyridine-2-carboxylic acid

This protocol is adapted from established methods for the synthesis of substituted pyridine-2-carboxylic acids.

Step 1: Synthesis of 2-Cyano-3-ethyl-6-methylpyridine

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-dimethylamino-1-aza-3-ethyl-1,3-butadiene (1.0 eq), triethylamine (2.0 eq), and acetonitrile (5 mL/mmol of the azabutadiene).

  • Reagent Addition: Slowly add α-chloroacrylonitrile (1.0 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and maintain for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 3-Ethyl-6-methylpyridine-2-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve the 2-cyano-3-ethyl-6-methylpyridine (1.0 eq) in 90% sulfuric acid (10 mL/g of nitrile).

  • Reaction: Heat the solution to 120 °C and stir for 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and slowly add a solution of sodium sulfite in water until the effervescence ceases.

  • Isolation: Adjust the pH of the solution to ~4 with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 3-Ethyl-6-methylpyridine-2-carboxylic acid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Pyridine-2-carboxylic acid derivatives have shown great promise as ancillary ligands in palladium-catalyzed cross-coupling reactions. The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group can form a stable five-membered chelate with the palladium center. This chelation can enhance the stability of the catalytic species and modulate its electronic properties, leading to improved catalytic activity. The ethyl and methyl substituents on the pyridine ring can provide steric bulk, which may promote the reductive elimination step and influence the regioselectivity of the reaction.

Suzuki-Miyaura Coupling: Forging Biaryl Bonds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The use of 3-Ethyl-6-methylpyridine-2-carboxylic acid as a ligand is anticipated to provide a robust and efficient catalytic system for the coupling of aryl halides with arylboronic acids.

Suzuki_Miyaura_Coupling cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OR)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' L L = 3-Ethyl-6-methylpyridine-2-carboxylic acid

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.

ParameterValue
Aryl Bromide 1.0 mmol
Arylboronic Acid 1.2 mmol
Pd(OAc)2 2 mol%
3-Ethyl-6-methylpyridine-2-carboxylic acid 4 mol%
Base (K2CO3) 2.0 mmol
Solvent (Toluene/H2O) 4 mL (3:1)
Temperature 100 °C
Reaction Time 12 h

Experimental Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate vial, stir Pd(OAc)2 and 3-Ethyl-6-methylpyridine-2-carboxylic acid in a small amount of the reaction solvent for 15 minutes at room temperature.

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Reagent Addition: Add the pre-formed catalyst solution (or Pd(OAc)2 and the ligand directly) to the Schlenk tube, followed by the toluene/water solvent mixture.

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Seal the tube and heat the reaction at 100 °C for 12 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck-Mizoroki reaction is a powerful tool for the formation of C-C bonds between aryl halides and alkenes. The 3-Ethyl-6-methylpyridine-2-carboxylic acid ligand is expected to facilitate this transformation by stabilizing the active palladium species.

ParameterValue
Aryl Iodide 1.0 mmol
Alkyl Acrylate 1.5 mmol
PdCl2 1 mol%
3-Ethyl-6-methylpyridine-2-carboxylic acid 2 mol%
Base (Et3N) 2.0 mmol
Solvent (DMF) 5 mL
Temperature 120 °C
Reaction Time 24 h

Experimental Procedure:

  • Reaction Setup: In a sealed tube, combine the aryl iodide, alkyl acrylate, PdCl2, and 3-Ethyl-6-methylpyridine-2-carboxylic acid.

  • Reagent Addition: Add triethylamine and DMF.

  • Reaction: Seal the tube and heat the mixture at 120 °C for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes from aryl halides and terminal alkynes. A copper co-catalyst is often employed, and the pyridine-2-carboxylic acid ligand can play a crucial role in both the palladium and copper catalytic cycles.

ParameterValue
Aryl Bromide 1.0 mmol
Terminal Alkyne 1.2 mmol
Pd(PPh3)4 3 mol%
3-Ethyl-6-methylpyridine-2-carboxylic acid 6 mol%
Base (Cs2CO3) 2.0 mmol
Solvent (Toluene) 5 mL
Temperature 110 °C
Reaction Time 16 h

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(PPh3)4, 3-Ethyl-6-methylpyridine-2-carboxylic acid, and Cs2CO3 under an argon atmosphere.

  • Reagent Addition: Add toluene, the aryl bromide, and the terminal alkyne via syringe.

  • Reaction: Heat the reaction mixture at 110 °C for 16 hours.

  • Work-up: Cool to room temperature, filter through a pad of Celite, and wash with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Application in Copper-Catalyzed C-H Activation

Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium catalysis for certain transformations. Pyridine-based ligands are known to be effective in copper-catalyzed C-H activation reactions. The 3-Ethyl-6-methylpyridine-2-carboxylic acid ligand is a promising candidate for promoting such reactions due to its ability to stabilize high-valent copper intermediates.[1]

C-H Arylation of Heterocycles

The direct arylation of heterocycles is a highly desirable transformation in medicinal chemistry. A copper-catalyzed approach using 3-Ethyl-6-methylpyridine-2-carboxylic acid could provide a practical method for this reaction.

Copper_CH_Arylation cluster_legend Legend Cu(I)L Cu(I)L Oxidation Oxidation Cu(I)L->Oxidation Oxidant Cu(III)L(Ar)(X) Cu(III)L(Ar)(X) Oxidation->Cu(III)L(Ar)(X) Ar-X C-H Activation C-H Activation Cu(III)L(Ar)(X)->C-H Activation Heterocycle-H Cu(III)L(Ar)(Heterocycle) Cu(III)L(Ar)(Heterocycle) C-H Activation->Cu(III)L(Ar)(Heterocycle) Reductive\nElimination Reductive Elimination Cu(III)L(Ar)(Heterocycle)->Reductive\nElimination Reductive\nElimination->Cu(I)L Ar-Heterocycle L L = 3-Ethyl-6-methylpyridine-2-carboxylic acid

Caption: Proposed cycle for copper-catalyzed C-H arylation.

ParameterValue
Benzoxazole 1.0 mmol
Aryl Iodide 1.2 mmol
CuI 10 mol%
3-Ethyl-6-methylpyridine-2-carboxylic acid 20 mol%
Base (K3PO4) 2.0 mmol
Solvent (DMSO) 3 mL
Temperature 130 °C
Reaction Time 24 h

Experimental Procedure:

  • Reaction Setup: In a screw-capped vial, combine CuI, 3-Ethyl-6-methylpyridine-2-carboxylic acid, K3PO4, benzoxazole, and the aryl iodide.

  • Reagent Addition: Add DMSO to the vial.

  • Reaction: Seal the vial and heat the mixture at 130 °C for 24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Conclusion and Future Outlook

3-Ethyl-6-methylpyridine-2-carboxylic acid represents a promising ligand for transition metal catalysis. Its synthesis is achievable through established synthetic routes, and its structural features suggest significant potential in a range of catalytic transformations, including palladium-catalyzed cross-coupling and copper-catalyzed C-H activation. The protocols provided in this guide, based on sound chemical principles and analogies to closely related systems, offer a starting point for researchers to explore the utility of this ligand. Further investigation into the coordination chemistry and catalytic behavior of 3-Ethyl-6-methylpyridine-2-carboxylic acid is warranted and is expected to unveil new and improved catalytic systems for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

  • Jahani, F., Zamenian, B., Khaksar, S., & Tajbakhsh, M. (2010). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Synthesis, 2010(19), 3315-3318. [Link]

  • Bhanage, B. M., & Verma, S. (2019). Copper Catalyzed C–H Activation. The Chemical Record, 19(7), 1436-1455. [Link]

  • Yotphan, S., & Bejrapha, P. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35499-35504. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality.
  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086.
  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Pd(II)-catalyzed C–H activation and subsequent C–C bond formation enables functionalization of C(sp3)–H and C(sp2)–H bonds. Chemical Society Reviews, 39(5), 1690-1701.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.

Sources

Method

Step-by-step synthesis protocol for 3-Ethyl-6-methylpyridine-2-carboxylic acid

An Application Note and Step-by-Step Synthesis Protocol for 3-Ethyl-6-methylpyridine-2-carboxylic acid Introduction Substituted pyridinecarboxylic acids are a class of heterocyclic compounds of significant interest in me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 3-Ethyl-6-methylpyridine-2-carboxylic acid

Introduction

Substituted pyridinecarboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their rigid, aromatic scaffold, combined with the ionizable carboxylic acid group and tunable substitution patterns, makes them versatile building blocks for drug discovery and the development of functional materials. 3-Ethyl-6-methylpyridine-2-carboxylic acid, in particular, is a key intermediate in the synthesis of various biologically active molecules, including potential anti-inflammatory agents and herbicides. Its specific substitution pattern—an ethyl group at the 3-position, a methyl group at the 6-position, and a carboxylic acid at the 2-position—offers a unique steric and electronic profile for molecular recognition and binding.

This document provides a comprehensive, step-by-step protocol for the multi-step synthesis of 3-Ethyl-6-methylpyridine-2-carboxylic acid. The described synthetic route is designed for robustness and is based on well-established, high-yielding chemical transformations. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical checkpoints to ensure a successful synthesis.

Overall Synthetic Strategy

The synthesis of 3-Ethyl-6-methylpyridine-2-carboxylic acid is not a trivial one-step process. A robust and logical pathway involves the initial construction of the substituted pyridine core, followed by the strategic introduction of the carboxylic acid functionality. The chosen route proceeds through a 2-cyanopyridine intermediate, which is then hydrolyzed to the final product. This approach is favored due to the reliability and high conversion rates of nitrile hydrolysis.

The overall workflow can be summarized in four main stages:

  • Step 1: Synthesis of 3-Ethyl-6-methylpyridine.

  • Step 2: N-Oxidation of 3-Ethyl-6-methylpyridine.

  • Step 3: Cyanation of the Pyridine N-Oxide.

  • Step 4: Hydrolysis of the Nitrile to the Carboxylic Acid.

G cluster_0 Overall Synthesis Workflow A Step 1: Pyridine Ring Formation (3-Ethyl-6-methylpyridine) B Step 2: N-Oxidation A->B m-CPBA C Step 3: Cyanation at C2 Position B->C TMSCN, DMAP D Step 4: Nitrile Hydrolysis C->D H2SO4, H2O E Final Product (3-Ethyl-6-methylpyridine-2-carboxylic acid) D->E Workup & Purification

Caption: High-level overview of the four-step synthesis protocol.

Part 1: Synthesis of the Pyridine Core (3-Ethyl-6-methylpyridine)

Principle: The initial step involves the construction of the substituted pyridine ring. While various methods exist, a modified Chichibabin pyridine synthesis provides a convergent and effective route. This reaction typically involves the condensation of aldehydes and ketones with ammonia. For the synthesis of 3-Ethyl-6-methylpyridine, a mixture of propanal and acetone can be reacted with an ammonia source under heat and pressure. The reaction proceeds via a series of aldol condensations, Michael additions, and cyclization/aromatization steps.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Propanal58.0858.1 g (72.6 mL)1.0Freshly distilled
Acetone58.08116.2 g (147.1 mL)2.0Dry, ACS grade
Ammonium Acetate77.087.7 g0.1Catalyst
28% Aqueous Ammonia17.03 (as NH3)240 mL~4.0Use in a well-ventilated fume hood.
Steel Autoclave (Parr)-1 L capacity-High-pressure reaction vessel
Diethyl Ether74.12500 mL-For extraction
Anhydrous Sodium Sulfate142.0420 g-Drying agent

Step-by-Step Protocol:

  • Vessel Preparation: Ensure the 1 L steel autoclave is clean, dry, and properly assembled. Check that all seals and gauges are in good working order.

  • Charging the Reactor: In a well-ventilated fume hood, charge the autoclave with 240 mL of 28% aqueous ammonium hydroxide, 7.7 g of ammonium acetate, 72.6 mL of propanal, and 147.1 mL of acetone.

  • Sealing and Heating: Seal the autoclave securely. Place it in a heating mantle and begin stirring. Heat the reaction mixture to 220-230°C. The internal pressure will rise significantly (monitor carefully). Maintain this temperature for 4-5 hours.

  • Cooling and Depressurization: Turn off the heating and allow the autoclave to cool to room temperature overnight. Once cooled, carefully vent any residual pressure in the fume hood before opening.

  • Extraction: Transfer the biphasic reaction mixture to a 1 L separatory funnel. Separate the upper organic layer. Extract the lower aqueous layer three times with 100 mL portions of diethyl ether.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude product is a mixture of pyridines. Purify the desired 3-Ethyl-6-methylpyridine by fractional distillation under reduced pressure. The product will be a colorless to pale yellow liquid.

Analytical Checkpoint: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

Part 2: N-Oxidation of 3-Ethyl-6-methylpyridine

Principle: The pyridine nitrogen is nucleophilic and can be readily oxidized to an N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This N-oxide intermediate serves two crucial functions: it activates the pyridine ring for subsequent functionalization and directs the incoming electrophile to the C2 and C6 positions.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Ethyl-6-methylpyridine121.1812.1 g0.1From Step 1
m-CPBA (77% max)172.5724.8 g~0.11Handle with care; potential shock hazard.
Dichloromethane (DCM)84.93400 mL-Dry, ACS grade
Saturated NaHCO₃ solution-200 mL-For quenching
Brine-100 mL-For washing

Step-by-Step Protocol:

  • Dissolution: Dissolve 12.1 g of 3-Ethyl-6-methylpyridine in 200 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Addition of m-CPBA: Slowly add 24.8 g of m-CPBA portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add 100 mL of saturated sodium bicarbonate solution to quench the excess m-CPBA. Stir vigorously until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Ethyl-6-methylpyridine N-oxide as a solid. This product is often used in the next step without further purification.

Part 3: Cyanation of 3-Ethyl-6-methylpyridine N-oxide

Principle: The N-oxide is activated towards nucleophilic attack. Using trimethylsilyl cyanide (TMSCN) in the presence of an acylating agent like dimethylcarbamoyl chloride allows for the regioselective introduction of a cyano group at the C2 position. This is a variation of the Reissert-Henze reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Ethyl-6-methylpyridine N-oxide137.1813.7 g0.1From Step 2
Trimethylsilyl Cyanide (TMSCN)99.2212.9 g (17.2 mL)0.13Highly Toxic! Use in a fume hood.
Dimethylcarbamoyl Chloride107.5411.8 g (10.7 mL)0.11Corrosive and lachrymator.
Dichloromethane (DCM)84.93300 mL-Anhydrous

Step-by-Step Protocol:

  • Setup: In a flame-dried 500 mL flask under an inert atmosphere (Nitrogen or Argon), dissolve 13.7 g of the N-oxide from Step 2 in 300 mL of anhydrous DCM.

  • Reagent Addition: Add 10.7 mL of dimethylcarbamoyl chloride, followed by the slow, dropwise addition of 17.2 mL of trimethylsilyl cyanide via syringe.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction should turn from colorless to a dark brown solution.

  • Workup: Carefully pour the reaction mixture into 200 mL of saturated aqueous sodium bicarbonate solution. Stir for 1 hour.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 75 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate 3-Ethyl-6-methyl-2-cyanopyridine.

Part 4: Hydrolysis to 3-Ethyl-6-methylpyridine-2-carboxylic acid

Principle: The final step is the hydrolysis of the nitrile (cyano group) to a carboxylic acid. This is effectively achieved under strong acidic conditions with heating. The nitrile is first protonated, making it susceptible to nucleophilic attack by water, leading to an amide intermediate which is subsequently hydrolyzed to the carboxylic acid and ammonium salt.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Ethyl-6-methyl-2-cyanopyridine146.197.3 g0.05From Step 3
90% Sulfuric Acid (H₂SO₄)98.0850 mL-Highly Corrosive! Add acid to water.
Sodium Carbonate (Na₂CO₃)105.99As needed-For pH adjustment
Chloroform (CHCl₃)119.38300 mL-For extraction

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, carefully add 7.3 g of 3-Ethyl-6-methyl-2-cyanopyridine to 50 mL of 90% sulfuric acid.

  • Heating: Heat the resulting solution with stirring at 120°C for 2 hours.[1]

  • Cooling and Quenching: Cool the reaction solution to room temperature (20-25°C). Slowly and carefully pour the acidic solution over 100 g of crushed ice in a larger beaker.

  • pH Adjustment: Cool the diluted solution in an ice bath. Slowly add solid sodium carbonate portion-wise with vigorous stirring to adjust the pH to approximately 3. Be cautious of gas evolution (CO₂).

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract with chloroform (4 x 75 mL).[1]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid product.[1]

  • Recrystallization: Purify the final product by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to obtain 3-Ethyl-6-methylpyridine-2-carboxylic acid as a crystalline solid.[1]

Final Product Characterization:

  • Melting Point: Determine the melting point and compare it to literature values if available.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic broad O-H stretch (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

  • Mass Spectrometry: Confirm the molecular weight via high-resolution mass spectrometry (HRMS).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving volatile, toxic, or corrosive reagents (e.g., TMSCN, aqueous ammonia, chloroform, H₂SO₄), must be performed in a certified chemical fume hood.

  • Pressure: The first step involves a high-pressure reaction. Ensure the autoclave is used according to the manufacturer's instructions and that you are trained in its operation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Clarke, K., Goulding, J., & Scrowston, R. M. (1984). Journal of the Chemical Society, Perkin Transactions 1, 7, 1501-1505.
  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Coll. Vol. 4, p.455 (1963); Vol. 31, p.56 (1951). Retrieved from [Link]

Sources

Application

Topic: Advanced Conjugation Techniques for 3-Ethyl-6-methylpyridine-2-carboxylic acid to Peptides

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The covalent conjugation of small molecules to peptides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The covalent conjugation of small molecules to peptides is a cornerstone of modern drug development, enabling the creation of peptide-drug conjugates (PDCs) with enhanced therapeutic profiles.[1] 3-Ethyl-6-methylpyridine-2-carboxylic acid is a heterocyclic moiety of interest, but its conjugation presents a significant synthetic challenge due to the steric hindrance imposed by the flanking ethyl and methyl groups around the carboxylic acid. This application note provides a detailed guide to overcoming this challenge, presenting robust protocols for the efficient and reliable conjugation of this sterically hindered acid to N-terminal or side-chain amines of peptides. We will explore the underlying chemical principles, compare high-efficiency coupling reagents, and provide step-by-step methodologies validated for achieving high yields and purity.

Introduction: The Challenge of Sterically Hindered Conjugation

The formation of an amide bond between a carboxylic acid and an amine is a fundamental reaction in peptide chemistry.[2] However, the direct condensation is thermodynamically unfavorable and requires the activation of the carboxyl group to enhance its electrophilicity.[2] This challenge is magnified when dealing with sterically hindered substrates like 3-Ethyl-6-methylpyridine-2-carboxylic acid. The ethyl group at the 3-position and the methyl group at the 6-position physically obstruct the approach of the peptide's nucleophilic amine to the carboxylic acid's carbonyl carbon.

This steric congestion can lead to:

  • Slow reaction kinetics

  • Low coupling yields

  • The need for harsh reaction conditions that may compromise peptide integrity

  • Increased potential for side reactions

Therefore, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for such transformations.[3] Success requires the use of more potent activating agents that can rapidly generate a highly reactive intermediate, minimizing side reactions and driving the conjugation to completion under mild conditions.[4][5]

Chemical Principles of Advanced Coupling Reagents

To overcome the steric barrier, we must employ coupling reagents that form highly reactive activated ester intermediates. The most effective reagents fall into two main classes: aminium/uronium salts and phosphonium salts.[3][5]

Aminium/Uronium Salts (e.g., HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an exceptionally potent uronium-type coupling reagent.[4] Its efficacy stems from the formation of a highly reactive OAt active ester (1-hydroxy-7-azabenzotriazole ester).

Mechanism of Action:

  • In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.

  • The resulting carboxylate anion attacks HATU.[4]

  • This forms an unstable O-acyl(tetramethyl)isourea intermediate, which is rapidly converted into the highly reactive OAt ester.

  • The pyridine nitrogen within the HOAt leaving group provides anchimeric assistance, further accelerating the subsequent nucleophilic attack by the peptide's amine group to form the stable amide bond.[5]

HATU is particularly well-suited for sterically demanding couplings and is known for its rapid reaction kinetics and low tendency for racemization.[4][6]

Phosphonium Salts (e.g., PyBOP)

PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a widely used phosphonium salt coupling reagent. It offers high coupling efficiency with a very low risk of racemization.[4]

Mechanism of Action:

  • Similar to HATU, the carboxylic acid is first deprotonated by a base.

  • The carboxylate attacks the positively charged phosphorus atom of PyBOP.

  • This forms an acyloxyphosphonium cation, which is a highly activated intermediate.

  • The peptide's amine readily attacks this intermediate, forming the desired amide bond and releasing benzotriazole-1-oxide as a byproduct.

A key advantage of phosphonium reagents like PyBOP is that they do not cause guanidinylation of the peptide's N-terminal amine, a potential side reaction with uronium-based reagents.[5] This results in a cleaner reaction profile, which is particularly beneficial in complex syntheses.[5]

Diagram of the General Activation & Coupling Mechanism

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid Sterically Hindered Carboxylic Acid (R-COOH) ActiveEster Highly Reactive Active Ester (R-CO-OAt/OBt) Acid->ActiveEster Activation Reagent Coupling Reagent (HATU or PyBOP) + Base Reagent->ActiveEster Conjugate Peptide Conjugate ActiveEster->Conjugate Coupling Peptide Peptide (H₂N-Peptide) Peptide->Conjugate Amide Bond Formation

Caption: General mechanism for peptide conjugation.

Recommended Conjugation Strategies & Protocols

We present two primary protocols for the conjugation of 3-Ethyl-6-methylpyridine-2-carboxylic acid to a peptide. Protocol A utilizes HATU for maximum reactivity, while Protocol B employs PyBOP for a cleaner reaction profile. Both are performed in solution phase.

Experimental Workflow Overview

workflow start Start dissolve 1. Dissolve Reagents (Acid, Peptide, Base, Reagent) start->dissolve activate 2. Pre-activation (Acid + Coupling Reagent) dissolve->activate couple 3. Add Peptide & Couple (Monitor by LC-MS) activate->couple quench 4. Quench Reaction couple->quench precipitate 5. Precipitate Crude Conjugate (Cold Diethyl Ether) quench->precipitate purify 6. Purify by RP-HPLC precipitate->purify lyophilize 7. Lyophilize Pure Fractions purify->lyophilize end End: Pure Peptide Conjugate lyophilize->end

Caption: Overall workflow for conjugation and purification.

Protocol A: High-Reactivity Coupling using HATU

This protocol is recommended for particularly challenging or slow couplings where maximizing the reaction rate is critical.

Materials:

  • 3-Ethyl-6-methylpyridine-2-carboxylic acid

  • Peptide with a free amine (N-terminal or Lysine side-chain)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cold Diethyl Ether

  • RP-HPLC system for purification[7]

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry vial, dissolve 3-Ethyl-6-methylpyridine-2-carboxylic acid (1.2 equivalents relative to the peptide) and HATU (1.15 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 equivalents) to the solution from Step 1. Allow the mixture to stir at room temperature for 10-15 minutes for pre-activation. The solution may change color.[4]

  • Peptide Addition: In a separate vial, dissolve the peptide (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the peptide solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress by injecting small aliquots into an LC-MS system every 1-2 hours until the peptide starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, precipitate the crude peptide conjugate by adding the reaction mixture dropwise into a stirring flask of cold diethyl ether (approx. 10-20 times the volume of the DMF).

  • Isolation: Centrifuge the resulting suspension, decant the ether, and wash the pellet twice more with cold ether to remove residual DMF and byproducts like tetramethylurea.

  • Purification: Dry the crude pellet under vacuum. Dissolve the crude product in a suitable buffer (e.g., Water/Acetonitrile with 0.1% TFA) and purify using preparative reversed-phase HPLC (RP-HPLC).[8][9]

  • Final Product: Collect the fractions containing the pure conjugate, confirm identity by MS, and lyophilize to obtain a dry, fluffy powder.[10]

Protocol B: High-Purity Coupling using PyBOP

This protocol is an excellent alternative to HATU, offering high efficiency while avoiding the potential for guanidinylation side products.[5]

Materials:

  • 3-Ethyl-6-methylpyridine-2-carboxylic acid

  • Peptide with a free amine

  • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate))

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cold Diethyl Ether

  • RP-HPLC system for purification[7]

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry vial, dissolve 3-Ethyl-6-methylpyridine-2-carboxylic acid (1.2 equivalents) and PyBOP (1.2 equivalents) in anhydrous DMF.

  • Peptide Addition: In a separate vial, dissolve the peptide (1.0 equivalent) in anhydrous DMF. Add this solution to the carboxylic acid/PyBOP mixture.

  • Initiate Coupling: Add DIPEA (3.0 equivalents) to the combined mixture. The base initiates the activation and coupling sequence.

  • Reaction Monitoring: Let the reaction proceed at room temperature. Monitor progress via LC-MS every 2-4 hours. Couplings with PyBOP can sometimes be slightly slower than with HATU but are generally complete within 6-24 hours.

  • Work-up and Purification: Follow steps 6 through 9 as described in Protocol A. The work-up and purification procedures are identical.

Data Summary and Protocol Comparison

The choice between HATU and PyBOP depends on the specific peptide sequence and experimental priorities. The following table summarizes expected outcomes based on field data for sterically hindered couplings.

ParameterProtocol A (HATU)Protocol B (PyBOP)Justification
Reactivity Very HighHighHATU generates a more reactive OAt ester, leading to faster kinetics.[5][6]
Typical Reaction Time 4 - 12 hours6 - 24 hoursFaster activation and coupling with HATU.[4]
Expected Yield 70 - 90%65 - 85%Both are highly efficient, but HATU's speed can sometimes improve yields in difficult cases.
Purity Profile Good to ExcellentExcellentPyBOP avoids the potential for guanidinylation side products, often resulting in a cleaner crude product.[5]
Racemization Risk Very LowVery LowBoth reagents are known to effectively suppress racemization.[2][4]
Primary Use Case Maximizing yield and speed for extremely difficult or slow couplings.Ensuring the cleanest possible reaction profile, especially for sensitive peptides.This aligns with the known properties of uronium vs. phosphonium reagents.[5]

Purification & Analysis by RP-HPLC

Purification of the final peptide conjugate is critical for removing unreacted starting materials, reagents, and byproducts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for this task.[8][11]

  • Column: A C18 stationary phase is typically used for peptide separations.

  • Mobile Phase: A gradient of two buffers is employed for elution.

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient might run from 5% Buffer B to 95% Buffer B over 30-40 minutes. The conjugated peptide will be more hydrophobic than the starting peptide and will thus elute later (at a higher percentage of Buffer B).

  • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present) is standard.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield / Incomplete Reaction 1. Insufficient activation. 2. Steric hindrance is too severe. 3. Moisture in the reaction.1. Increase equivalents of coupling reagent and base to 1.5 and 4.0, respectively. 2. Increase reaction time and/or slightly warm the reaction to 30-40°C. 3. Ensure all reagents and solvents are strictly anhydrous.
Multiple Peaks in HPLC 1. Racemization. 2. Side reactions (e.g., guanidinylation with HATU). 3. Peptide degradation.1. Run the reaction at 0°C to room temperature; avoid excessive heating. 2. Switch from HATU to PyBOP. 3. Ensure the peptide is stable under the reaction conditions; check pH.
Difficulty in Purification Poor separation between product and starting peptide.Optimize the HPLC gradient. A shallower gradient around the elution point of the product will improve resolution.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.7.
  • Gkizis, P. L., et al. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal, e202300556.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124705720, 3-Ethyl-6-methyl-4-nitropyridine-2-carboxylic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates using N3-Pen-Dde.
  • Biosynth. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Nykaza, T. V., et al. (2018). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 140(46), 15883–15891.
  • Mező, G., et al. (2002). Peptide−Small Molecule Hybrids via Orthogonal Deprotection−Chemoselective Conjugation to Cysteine-Anchored Scaffolds. A Model Study. Organic Letters, 4(22), 3839–3842.
  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC of Peptides and Proteins.
  • Sheppard, T. D., et al. (2024).
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides.
  • Hermanson, G. T. (2009).
  • Carlsson, J., et al. (2013). Bioconjugation Protocols. Methods in Molecular Biology.
  • Novo Nordisk A/S. (2012). Preparative RP-HPLC Method For Purifying Peptides. U.S.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5736–5741.
  • Vlieghe, P., et al. (2021). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Molecules, 26(18), 5449.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10949–10956.
  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation.
  • Neuland Labs. (2025, July 28). A Guide to the Basics of Peptide Conjugation.
  • Thieme Group. (n.d.).
  • Guidechem. (n.d.). 6-methyl-pyridine-2-carboxylic acid ethyl ester 39640-51-2.
  • ChemicalBook. (2026, January 13). 3-Methylpyridine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70282, 6-Methylpyridine-2-carboxylic acid.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Carpino, L. A., et al. (2003). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 68(1), 21-24.
  • Li, C., et al. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 16(1), 75-83.

Sources

Method

Application Note: 3-Ethyl-6-methylpyridine-2-carboxylic acid as a Privileged Scaffold in Metalloenzyme Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Focus Area: Library Generation and Metalloenzyme Inhibition (e.g., HIF-PHD, CP4H) Introduction & Mechanistic Rationale In t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Focus Area: Library Generation and Metalloenzyme Inhibition (e.g., HIF-PHD, CP4H)

Introduction & Mechanistic Rationale

In the landscape of targeted drug discovery, substituted pyridine-2-carboxylic acids (picolinic acids) have emerged as a highly privileged class of scaffolds, particularly for inhibiting Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases[1]. Among these, 3-Ethyl-6-methylpyridine-2-carboxylic acid (CAS: 1824412-37-4)[2] offers a unique structural paradigm for generating focused screening libraries.

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is valuable before investing resources into library synthesis. The core picolinic acid moiety acts as a bidentate chelator, utilizing the pyridine nitrogen and the carboxylate oxygen to displace water and 2-OG from the active site iron (Fe²⁺) of target enzymes like Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) and Collagen Prolyl 4-Hydroxylase (CP4H)[3].

However, unsubstituted picolinic acid suffers from poor target selectivity and suboptimal cell permeability. The strategic additions of the 3-ethyl and 6-methyl groups resolve these issues through precise causality:

  • 6-Methyl Group (Steric Gating): Positioned adjacent to the pyridine nitrogen, this methyl group introduces steric hindrance. It restricts the rotational freedom of the molecule, preventing it from binding to metalloenzymes with narrow or planar active sites, thereby acting as a selectivity filter.

  • 3-Ethyl Group (Lipophilic Anchoring): Positioned adjacent to the carboxylate, the ethyl chain projects into the hydrophobic regions of the 2-OG binding pocket. This not only increases favorable van der Waals interactions but also significantly raises the overall lipophilicity of the scaffold, a crucial factor for crossing cell membranes in whole-cell assays[4].

Pathway Normoxia Normoxia (Normal O2) PHD HIF-PHD2 (Active Fe2+) Normoxia->PHD Activates HIF HIF-1α (Hydroxylated) PHD->HIF Hydroxylates Degradation Proteasomal Degradation HIF->Degradation Ubiquitination Hypoxia Hypoxia Response (Gene Transcription) HIF->Hypoxia Translocates Inhibitor 3-Et-6-Me-Picolinic Acid Scaffold Inhibitor->PHD Chelates Fe2+ Inhibitor->HIF Stabilizes

Fig 1: Mechanism of HIF-PHD2 inhibition by substituted picolinic acid derivatives.

Quantitative Scaffold Profiling

To justify the selection of 3-Ethyl-6-methylpyridine-2-carboxylic acid over simpler analogs, we must evaluate its physicochemical parameters. The table below summarizes the quantitative shifts in molecular properties that make this scaffold ideal for generating central nervous system (CNS) or systemically active screening libraries.

PropertyUnsubstituted Picolinic Acid3-Ethyl-6-methylpyridine-2-carboxylic acidImpact on Drug Discovery Screening
CAS Number 98-98-61824412-37-4[2]N/A
Molecular Weight 123.11 g/mol 165.19 g/mol [2]Remains well within Lipinski's Rule of 5 for fragments.
H-Bond Donors 11Maintains identical primary chelation capacity.
H-Bond Acceptors 22Maintains identical primary chelation capacity.
Lipophilicity (clogP) ~0.85~2.10Enhances passive diffusion across lipid bilayers.
Steric Profile Planar, unhinderedHindered at N1 and C2Improves selectivity against off-target metalloenzymes.

Experimental Protocols: From Synthesis to Screening

The following self-validating protocols detail the workflow for utilizing this scaffold to discover novel inhibitors.

Protocol A: Parallel Synthesis of an Amide Screening Library

Because the 3-ethyl group creates steric hindrance around the carboxylic acid, standard coupling agents (e.g., EDC/NHS) often result in low yields or require elevated temperatures that cause epimerization. Causality: We utilize HATU and DIPEA. HATU forms a highly reactive HOAt ester intermediate that efficiently overcomes the steric barrier at room temperature, ensuring high-throughput library fidelity.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense 3-Ethyl-6-methylpyridine-2-carboxylic acid (0.1 mmol per well) dissolved in anhydrous DMF (500 µL).

  • Activation: Add HATU (0.12 mmol, 1.2 eq) and DIPEA (0.3 mmol, 3.0 eq) to each well. Agitate the plate at 400 RPM for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add a unique primary or secondary amine (0.11 mmol, 1.1 eq) to each respective well.

  • Incubation: Seal the plate and shake at room temperature for 12 hours.

  • Purification: Remove DMF via centrifugal evaporation. Resuspend in DMSO to a final stock concentration of 10 mM for downstream biological screening.

Protocol B: TR-FRET High-Throughput Screening Assay for HIF-PHD2

To evaluate the library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. Causality: Fe(II) is highly susceptible to oxidation into Fe(III) in aqueous buffers, which renders the enzyme inactive and produces false negatives. Therefore, Fe(NH₄)₂(SO₄)₂ must be prepared fresh, and L-ascorbate is added to the buffer to maintain the iron in its reduced (+2) state. Bovine Serum Albumin (BSA) is included to prevent the lipophilic library compounds from non-specifically adhering to the microplate walls.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, and 0.1% BSA.

  • Cofactor Addition: Immediately prior to the assay, supplement the buffer with 10 µM fresh Fe(NH₄)₂(SO₄)₂ and 1 mM L-ascorbate.

  • Compound Transfer: Using an acoustic dispenser (e.g., Echo), transfer 50 nL of the 10 mM compound library (from Protocol A) into a 384-well low-volume assay plate (final assay concentration: 50 µM).

  • Enzyme Addition: Add 5 µL of recombinant HIF-PHD2 enzyme (final concentration 10 nM) to the wells. Incubate for 15 minutes to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 2-OG (final 1 µM) and biotinylated HIF-1α peptide (final 100 nM).

  • Incubation: Seal and incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection mix (Europium-cryptate labeled streptavidin and APC-labeled anti-hydroxyproline antibody). Read the plate on a multi-mode microplate reader after 30 minutes (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Workflow LibGen 1. Library Generation (HATU Amide Coupling) AssayPrep 2. Assay Preparation (Enzyme, Fe2+, 2-OG) LibGen->AssayPrep Compound Transfer Incubation 3. Plate Incubation (384-well, 1h, RT) AssayPrep->Incubation Initiate Reaction Detection 4. TR-FRET Detection (Eu-Cryptate / APC) Incubation->Detection Add Antibodies Analysis 5. Data Analysis (IC50 Calculation) Detection->Analysis Fluorescence Readout

Fig 2: High-Throughput TR-FRET screening workflow for metalloenzyme inhibitors.

Troubleshooting & Data Interpretation

When screening derivatives of 3-Ethyl-6-methylpyridine-2-carboxylic acid, researchers must be vigilant regarding Pan-Assay Interference Compounds (PAINS) . Because the scaffold is a metal chelator, highly potent hits (IC₅₀ < 10 nM) should be counter-screened against other unrelated metalloenzymes to ensure the 6-methyl steric gating is functioning properly and the compound is not acting as a non-specific iron sponge. If a compound shows flat dose-response curves, suspect poor solubility in the assay buffer and verify via nephelometry.

References

  • Appchem. "3-ETHYL-6-METHYLPYRIDINE-2-CARBOXYLIC ACID | 1824412-37-4". Appchemical.com.
  • ACS Publications. "Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids". Journal of Medicinal Chemistry.
  • Google Patents. "US8598210B2 - Prolyl hydroxylase inhibitors and methods of use". US Patent Office.
  • PubMed Central (PMC). "Collagen Prolyl 4-Hydroxylase as a Therapeutic Target". National Institutes of Health.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-Ethyl-6-methylpyridine-2-carboxylic acid synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Ethyl-6-methylpyridine-2-carboxylic acid. This document is designed for researchers, chemists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Ethyl-6-methylpyridine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As specific literature for this molecule is limited, this guide synthesizes established principles from the broader field of pyridinecarboxylic acid synthesis to provide a robust framework for improving reaction outcomes.

Recommended Synthetic Pathway: Oxidation of 2,6-Dimethyl-3-ethylpyridine

The most direct and industrially relevant approach to synthesizing pyridine-2-carboxylic acids is the selective oxidation of an alkyl group at the C2 position.[1][2] For the target molecule, 3-Ethyl-6-methylpyridine-2-carboxylic acid, the logical precursor is 2,6-Dimethyl-3-ethylpyridine. The methyl group at the C2 position is activated by the adjacent nitrogen atom, making it the most susceptible to oxidation compared to the C6-methyl and C3-ethyl groups.

While various oxidants can be employed, including nitric acid or catalytic aerobic methods, oxidation with potassium permanganate (KMnO₄) is a classic, well-documented, and highly effective laboratory method for this transformation.[1][3]

Workflow for Oxidation Pathway

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Workup & Purification SM Start: 2,6-Dimethyl- 3-ethylpyridine Reaction 1. Heat mixture (e.g., Reflux) 2. Monitor via TLC/GC SM->Reaction Combine Solvent Aqueous Solution (e.g., Water/Pyridine) Solvent->Reaction Oxidant Oxidant: KMnO₄ Oxidant->Reaction Add portion-wise Quench Quench excess KMnO₄ (e.g., with Ethanol) Reaction->Quench Filter Filter MnO₂ precipitate Quench->Filter Acidify Acidify filtrate to pH ~3-4 (e.g., with HCl) Filter->Acidify Isolate Isolate Product: Filter precipitate Acidify->Isolate Purify Purify: Recrystallization Isolate->Purify Troubleshooting_Logic P1 Problem: Low or No Product C1 Cause: Insufficient Oxidant P1->C1 C5 Cause: Incorrect pH for Precipitation P1->C5 P2 Problem: Incomplete Reaction P2->C1 C2 Cause: Reaction Temp Too Low P2->C2 C3 Cause: Reaction Time Too Short P2->C3 P3 Problem: Low Selectivity (Byproducts) C4 Cause: Over-oxidation P3->C4 Oxidation of other alkyl groups P4 Problem: Purification Issues P4->C5 C6 Cause: Residual MnO₂ P4->C6 S1 Solution: Increase KMnO₄ equivalents (e.g., to 4.0 eq.) C1->S1 S2 Solution: Ensure consistent reflux temp (100°C) C2->S2 S3 Solution: Extend reaction time; monitor by TLC/GC C3->S3 S4 Solution: Control oxidant addition rate; Avoid temp spikes C4->S4 S5 Solution: Carefully adjust to pH 3-4; Use pH meter C5->S5 S6 Solution: Filter hot through Celite; Wash filter cake well C6->S6

Sources

Optimization

Preventing thermal degradation of 3-Ethyl-6-methylpyridine-2-carboxylic acid during storage

Technical Support Center: 3-Ethyl-6-methylpyridine-2-carboxylic Acid Storage & Handling Overview 3-Ethyl-6-methylpyridine-2-carboxylic acid (CAS: 1824412-37-4) is a specialized picolinic acid derivative utilized in advan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Ethyl-6-methylpyridine-2-carboxylic Acid Storage & Handling

Overview 3-Ethyl-6-methylpyridine-2-carboxylic acid (CAS: 1824412-37-4) is a specialized picolinic acid derivative utilized in advanced drug development and synthetic chemistry[1]. Due to its specific molecular architecture, this compound is highly susceptible to thermal degradation. This guide provides comprehensive, field-proven troubleshooting strategies and self-validating protocols to ensure the structural integrity of your batches during long-term storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 3-Ethyl-6-methylpyridine-2-carboxylic acid degrade when left at room temperature? A1: The compound contains a pyridine-2-carboxylic acid (picolinic acid) moiety, which is inherently unstable under thermal stress. The primary degradation pathway is 2[2]. The proximity of the basic nitrogen atom at the 2-position to the carboxylic acid group facilitates the formation of a zwitterionic or cyclic transition state. When thermal energy exceeds the activation barrier, the molecule irreversibly expels carbon dioxide (CO2), yielding 3-ethyl-2-methylpyridine as the primary degradant[3].

Q2: What are the optimal storage conditions to completely arrest this degradation? A2: To maintain >99% purity, the compound must be stored as a dry powder at4[4]. If reconstituted in a solvent (e.g., DMSO or aqueous buffers), the solution should be aliquoted and immediately frozen at -80°C.

Q3: Does ambient moisture play a role in this thermal degradation? A3: Yes. Ambient moisture acts as a proton-transfer catalyst, effectively lowering the activation energy required for the 5[5]. Therefore, strict anhydrous conditions (e.g., argon purging) during storage are just as critical as temperature control.

Section 2: Troubleshooting Guide

Issue 1: Pressure Build-Up in Sealed Storage Vials

  • Symptom: A distinct "pop" sound, bulging septa, or physical resistance when piercing the cap of a vial stored at room temperature or shipped without adequate cold chain logistics.

  • Root Cause: The accumulation of CO2 gas resulting from the 3 of the compound[3].

  • Resolution:

    • Carefully vent the vial in a certified fume hood using a sterile 25G needle to release the pressurized CO2.

    • Quarantine the batch. Do not use it for sensitive biological or synthetic assays.

    • Perform HPLC-UV or LC-MS analysis to quantify the extent of degradation (look for the loss of 44 Da corresponding to the mass of CO2).

Issue 2: Loss of Potency in Stock Solutions Over Time

  • Symptom: Dose-response curves shift to the right, or synthetic yields drop unexpectedly when using an older stock solution.

  • Root Cause: Repeated freeze-thaw cycles or prolonged benchtop exposure (>4 hours) of the stock solution, accelerating the formation of the inactive 3-ethyl-2-methylpyridine degradant.

  • Resolution: Discard the degraded stock. Implement the "Single-Use Aliquot Protocol" (detailed in Section 4) for all future reconstitutions.

Section 3: Quantitative Data on Thermal Stability

The following table summarizes the expected degradation profile of 3-Ethyl-6-methylpyridine-2-carboxylic acid under various storage conditions. This data underscores the necessity of strict cold-chain management.

Storage TemperatureStateAtmosphereExpected Shelf Life (>95% Purity)Primary Degradation Risk
-80°C Solution (DMSO)Argon> 2 YearsNegligible
-20°C Dry PowderArgon/Nitrogen> 3 YearsNegligible[4]
4°C Dry PowderAmbient Air6 - 12 MonthsSlow decarboxylation
25°C (RT) Dry PowderAmbient Air< 2 WeeksAccelerated decarboxylation[2]
60°C Dry PowderAmbient Air< 24 HoursRapid CO2 evolution

Section 4: Experimental Protocols

Protocol A: Self-Validating Aliquoting and Cryo-Storage Workflow

Causality Note: Opening a cold vial introduces condensation (moisture), which catalyzes decarboxylation. This protocol prevents moisture ingress and thermal shock.

  • Equilibration: Remove the bulk vial from -20°C storage and place it in a desiccator at room temperature for exactly 30 minutes before opening.

  • Inert Handling: Transfer the equilibrated vial to a glove box or flush a standard analytical balance enclosure with a gentle stream of dry Argon gas.

  • Aliquoting: Rapidly weigh the required amounts into pre-dried, amber glass vials (amber glass prevents secondary photo-degradation).

  • Purging & Sealing: Purge each individual aliquot vial with Argon for 5 seconds. Immediately seal with a PTFE-lined screw cap.

  • Storage: Transfer all aliquots immediately to a monitored -20°C freezer[4].

Protocol B: HPLC Purity Verification (Post-Storage)

Causality Note: Because the degradant (3-ethyl-2-methylpyridine) lacks the polar carboxylic acid group, it will exhibit significantly different retention behavior on a reverse-phase column.

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of HPLC-grade Acetonitrile/Water (50:50).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (maintains the acidic pH to keep the intact compound protonated).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes on a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection: Monitor at 254 nm. The intact 3-Ethyl-6-methylpyridine-2-carboxylic acid will elute earlier than the more hydrophobic, decarboxylated degradant.

Section 5: Visualizations

Decarboxylation A 3-Ethyl-6-methylpyridine- 2-carboxylic acid B Thermal Stress (>25°C) A->B Exposure C Zwitterionic Transition State (Proton Transfer) B->C Activation Energy Reached D Decarboxylation (CO2 Release) C->D C-C Bond Cleavage E 3-Ethyl-2-methylpyridine (Degradant) D->E Irreversible

Fig 1: Thermal decarboxylation pathway of 3-Ethyl-6-methylpyridine-2-carboxylic acid.

StorageWorkflow S1 1. Bulk Receipt Equilibrate to RT in Desiccator S2 2. Weighing Under Argon/Nitrogen S1->S2 S3 3. Aliquoting Single-Use Amber Vials S2->S3 S4 4. Sealing PTFE-Lined Caps S3->S4 S5 5. Long-Term Storage -20°C to -80°C S4->S5

Fig 2: Optimal aliquoting and cryo-storage workflow to prevent thermal degradation.

Section 6: References

  • Title: 3-ETHYL-6-METHYLPYRIDINE-2-CARBOXYLIC ACID | 1824412-37-4 Source: Appchem URL:

  • Title: A study of solid-state thermal decomposition characteristics of some metallo-organic compounds Source: AKJournals URL:

  • Title: (PDF) Pyrolysis of Carboxylic Acids Source: ResearchGate URL:

  • Title: Picolinic acid-SDS-MedChemExpress Source: MedChemExpress URL:

  • Title: Transformation of Streptonigrin to Streptonigrone: Flavin Reductase-Mediated Flavin-Catalyzed Concomitant Oxidative Decarboxylation of Picolinic Acid Derivatives Source: ACS Catalysis URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Ethyl-6-methylpyridine-2-carboxylic acid

Welcome to the dedicated support resource for researchers utilizing 3-Ethyl-6-methylpyridine-2-carboxylic acid in cross-coupling catalysis. This guide is structured to provide actionable solutions to common experimental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support resource for researchers utilizing 3-Ethyl-6-methylpyridine-2-carboxylic acid in cross-coupling catalysis. This guide is structured to provide actionable solutions to common experimental challenges, moving from high-level frequently asked questions to in-depth troubleshooting for specific issues. Our goal is to empower you, the researcher, to refine your reaction conditions, maximize yields, and achieve greater success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of 3-Ethyl-6-methylpyridine-2-carboxylic acid in palladium-catalyzed reactions?

A: 3-Ethyl-6-methylpyridine-2-carboxylic acid serves as a specialized ancillary ligand for palladium catalysts. Its structure is key to its function. The pyridine nitrogen and the carboxylic acid moiety can chelate to the palladium center, forming a stable metallacyclic intermediate.[1][2] This chelation assistance is highly effective for directing C-H activation at specific sites, particularly the ortho position of an adjacent aryl group.[1][3] The ethyl and methyl groups provide steric bulk, which can be advantageous for promoting the reductive elimination step of the catalytic cycle, ultimately leading to product formation.[4][5]

Q2: My reaction is sluggish or stalling completely. What are the most common initial checks I should perform?

A: A stalled reaction often points to issues with the active catalytic species or the reaction environment.[6] First, rigorously confirm that your reaction is under a completely inert atmosphere (argon or nitrogen), as oxygen can oxidize and deactivate the active Pd(0) catalyst.[6][7] Second, verify the quality and purity of your reagents, especially the solvent and base, which should be anhydrous if the protocol demands it.[7] Water can lead to side reactions like protodeboronation in Suzuki couplings.[7] Finally, ensure the palladium precatalyst is being effectively reduced to the active Pd(0) state; this initiation is critical for the catalytic cycle to begin.[6][8]

Q3: I am observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura coupling. How can I suppress this?

A: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), a species known to promote this undesired pathway.[9] The most critical step to minimize homocoupling is to improve your degassing procedure, either by sparging the solvent with inert gas or using several freeze-pump-thaw cycles.[6] Additionally, starting with a Pd(0) source, such as Pd₂(dba)₃, instead of a Pd(II) precatalyst like Pd(OAc)₂, can sometimes mitigate the issue, as the in-situ reduction of Pd(II) can consume the boronic acid and contribute to homocoupling.[6]

In-Depth Troubleshooting Guides

Problem 1: Catalyst Deactivation and Formation of Palladium Black

Symptoms:

  • The reaction mixture progressively darkens, eventually forming a black precipitate.

  • Reaction progress halts, leaving a significant amount of unreacted starting material.

  • The black solid is identified as palladium black (aggregated Pd(0)).

Causality: The formation of palladium black is a classic sign of catalyst deactivation where the soluble, catalytically active Pd(0) species aggregates into an insoluble, inactive form.[9] This is often caused by an unstable ligand-metal complex, where the ligand may dissociate, leaving the palladium center unprotected. High temperatures can accelerate this process.[6]

Troubleshooting Workflow:

Caption: A logical workflow to diagnose and solve catalyst deactivation.

Detailed Protocol for Mitigation:

  • Ensure Inert Conditions: Before adding any reagents, thoroughly degas the solvent by sparging with argon or nitrogen for at least 20-30 minutes.[6] Assemble the reaction under a positive pressure of inert gas using flame-dried glassware.

  • Optimize Ligand-to-Palladium Ratio: The stability of the Pd(0) species is highly dependent on proper ligand coordination.[8]

    • Prepare a series of small-scale reactions with varying ligand-to-palladium ratios (e.g., 1:1, 1.2:1, 2:1).

    • Monitor each reaction for the onset of blackening and for product formation via TLC or LC-MS. An excess of the ligand often stabilizes the catalyst.

  • Moderate Reaction Temperature: Many cross-coupling reactions require heat, but excessive temperatures can accelerate catalyst decomposition.[6]

    • Determine the lowest effective temperature for your specific substrate combination by screening temperatures (e.g., 80 °C, 100 °C, 120 °C).

Problem 2: Suspected Ligand Decarboxylation

Symptoms:

  • Inconsistent reaction performance or yields that drop over extended reaction times.

  • LC-MS analysis of the crude reaction mixture shows a peak corresponding to the mass of 3-ethyl-6-methylpyridine (the ligand minus CO₂).

Causality: Carboxylic acids, particularly heteroaromatic ones, can undergo decarboxylation (loss of CO₂) at elevated temperatures, a process that can be catalyzed by transition metals.[10] This converts your intended bidentate ligand into a less effective monodentate pyridine ligand, altering the catalytic activity and potentially stalling the reaction.

Mitigation Strategies and Protocols:

StrategyRationaleRecommended Protocol
Temperature Control Decarboxylation is a thermally driven process. Reducing the temperature can significantly decrease its rate.Perform a temperature screen from 70 °C to 110 °C in 10 °C increments. Analyze aliquots at set time points (e.g., 2h, 6h, 12h) by LC-MS to find the optimal temperature that promotes product formation while minimizing ligand degradation.
Base Selection The choice of base can influence the stability of the carboxylate.Screen a panel of anhydrous bases. Compare a strong, non-nucleophilic base like K₃PO₄ with a milder one like K₂CO₃.[11] Avoid bases that may introduce protic sources if possible.
Reaction Time Prolonged exposure to high temperatures increases the likelihood of decarboxylation.Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or LC-MS), work up the reaction promptly. Avoid unnecessarily long reaction times.
Problem 3: Low Reactivity with Sterically Hindered Substrates

Symptoms:

  • The reaction works well with simple aryl halides but fails or gives very low yields with ortho-substituted or otherwise bulky coupling partners.

Causality: The steric bulk of the 3-Ethyl-6-methylpyridine-2-carboxylic acid ligand is a double-edged sword. While it can facilitate the product-forming reductive elimination step, it can also sterically impede the initial oxidative addition of a bulky aryl halide to the palladium center.[4][12] This creates a higher energy barrier for the first committed step of the catalytic cycle.

Conceptual Visualization of the Steric Challenge:

G cluster_0 Key Catalytic Steps Pd0 Pd(0)L OA_TS [Ar-Pd(II)-X]L Pd0->OA_TS Oxidative Addition (Ar-X) Product Ar-Nu OA_TS->Product Transmetalation & Reductive Elimination Product->Pd0 Catalyst Regeneration Bulky_Ligand Bulky Ligand (e.g., 3-Ethyl-6-methyl-..) can raise the energy of this transition state Bulky_Ligand->OA_TS Bulky_Substrate Bulky Substrate (e.g., ortho-substituted Ar-X) also increases steric clash Bulky_Substrate->OA_TS

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3-Ethyl-6-methylpyridine-2-carboxylic acid

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Ethyl-6-methylpyridine-2-carboxylic acid. By understanding the underlying chemical interactions, you can systematically troubleshoot and achieve optimal chromatographic performance.

Understanding the Analyte: 3-Ethyl-6-methylpyridine-2-carboxylic acid

The structure of 3-Ethyl-6-methylpyridine-2-carboxylic acid presents a dual challenge in reversed-phase HPLC. It possesses both a basic pyridine ring and an acidic carboxylic acid group. This amphoteric nature, combined with its polarity, makes it particularly susceptible to secondary interactions with the stationary phase, which are the primary cause of peak tailing.[1]

Troubleshooting Guide: From First Principles to Advanced Solutions

Peak tailing is a common issue that can compromise resolution, quantification accuracy, and overall method reliability.[2] It is often a symptom of more than one retention mechanism occurring during the separation process.[2] This guide is structured to address the most probable causes in a logical sequence.

Question 1: My peak for 3-Ethyl-6-methylpyridine-2-carboxylic acid is tailing. Where do I start?

The most common culprit for tailing of polar, ionizable compounds is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] These silanol groups can become ionized and interact with your analyte, causing a secondary retention mechanism that leads to peak tailing.[5][6]

Initial Checks & Key Considerations:

  • Mobile Phase pH: The pH of your mobile phase is the most critical parameter.[7] It dictates the ionization state of both your analyte and the stationary phase silanols.

  • Column Chemistry: Not all C18 columns are created equal. The type of silica (Type A vs. Type B), end-capping, and surface chemistry play a significant role.[8]

  • Contamination: Contamination of the column or system with metal ions can also lead to peak tailing through chelation.[9][10]

Question 2: How do I optimize the mobile phase pH to improve peak shape?

To achieve a sharp, symmetrical peak, you need to control the ionization of both the analyte and the stationary phase. For an amphoteric compound like 3-Ethyl-6-methylpyridine-2-carboxylic acid, this requires careful pH selection.

The Causality:

Operating at a low pH (around 2.5-3.0) is generally recommended for basic compounds.[9][11] At this pH, the acidic silanol groups on the silica surface are protonated (non-ionized), which minimizes their ability to interact with the positively charged pyridine ring of your analyte.[9] While the carboxylic acid group will also be protonated, controlling the silanol activity is often the primary factor in reducing tailing for basic analytes.[9][12]

Experimental Protocol 1: Mobile Phase pH Scouting Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of 3-Ethyl-6-methylpyridine-2-carboxylic acid.

Methodology:

  • Buffer Selection: Choose a buffer effective in the desired pH range. A phosphate buffer is a good choice for a target pH of 2.5-3.5.[13]

  • Aqueous Phase Preparation: Prepare a series of aqueous mobile phase solutions (e.g., 20 mM potassium phosphate) and adjust the pH of each to a different value (e.g., 2.5, 2.8, 3.1, 3.4) using phosphoric acid.[13]

  • System Equilibration: For each pH level, thoroughly flush the HPLC system and column with the corresponding mobile phase (mixed with your organic solvent) for at least 15-20 column volumes to ensure full equilibration.[14]

  • Analysis: Inject a standard solution of 3-Ethyl-6-methylpyridine-2-carboxylic acid and record the chromatogram for each pH condition.

  • Data Evaluation: Compare the peak asymmetry or USP tailing factor for each run. An ideal peak has a tailing factor of 1.0.[6]

Expected Outcome & Data Interpretation:

You should observe a significant improvement in peak symmetry as the pH is lowered.

Mobile Phase pHUSP Tailing Factor (T)Observations
3.42.1Severe Tailing
3.11.6Moderate Tailing
2.81.2Minor Tailing
2.51.0Symmetrical Peak
Question 3: I've optimized the pH, but some tailing remains. What's the next step?

If pH optimization alone is insufficient, secondary interactions with the stationary phase are likely still at play. These can be due to residual silanol activity or metal contamination.[1][9]

The Causality:

  • Residual Silanols: Even on modern, end-capped columns, some silanol groups remain exposed and can interact with polar analytes.[5]

  • Metal Contamination: Trace metals like iron or aluminum in the silica matrix or from HPLC system components (frits, tubing) can chelate with your analyte, causing tailing.[9][10] The carboxylic acid and pyridine nitrogen on your molecule make it a potential chelating agent.[10][15]

Troubleshooting Workflow Diagram

G start Peak Tailing Observed ph_check Optimize Mobile Phase pH (Protocol 1) start->ph_check ph_success Symmetrical Peak Achieved ph_check->ph_success Tailing Resolved secondary_interactions Persistent Tailing: Investigate Secondary Interactions ph_check->secondary_interactions Tailing Persists column_select Select High-Purity, End-Capped Column secondary_interactions->column_select buffer_strength Increase Buffer/Salt Concentration secondary_interactions->buffer_strength chelator Add Mobile Phase Chelating Agent secondary_interactions->chelator column_success Symmetrical Peak Achieved column_select->column_success buffer_success Symmetrical Peak Achieved buffer_strength->buffer_success chelator_success Symmetrical Peak Achieved chelator->chelator_success

Caption: A logical workflow for diagnosing and resolving peak tailing.

Strategies to Mitigate Secondary Interactions

StrategyCausality & Explanation
Use a High-Purity, End-Capped Column Modern "Type B" silica columns are made from higher purity silica with lower metal content and are more extensively end-capped, significantly reducing the number of accessible silanol groups.[2][16] This is often the most effective solution.
Increase Buffer/Salt Concentration Increasing the ionic strength of the mobile phase (e.g., from 20 mM to 50 mM) can help to mask the residual silanol sites.[9][16] The buffer ions will compete with the analyte for interaction with the active sites.
Add a Competing Base For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can be effective.[8] The TEA will preferentially interact with the acidic silanol sites, "shielding" them from your analyte.[8] Note: TEA can shorten column lifetime and may suppress MS signals.
Use a Chelating Agent If metal chelation is suspected, adding a weak chelating agent like EDTA to the mobile phase can sequester metal ions in the system and on the column, preventing them from interacting with your analyte.[17][18]

Experimental Protocol 2: Column and Mobile Phase Additive Screening

Objective: To evaluate the effect of different columns and mobile phase additives on peak shape.

Methodology:

  • Baseline: Using the optimized low-pH mobile phase from Protocol 1, run your analysis on your current column to establish a baseline.

  • New Column: Install a new, high-purity, fully end-capped C18 column from a reputable manufacturer. Equilibrate thoroughly and run the analysis.

  • Increased Buffer: If tailing persists, increase the buffer concentration in your mobile phase to 50 mM, re-equilibrate, and analyze.

  • Additive Introduction (Optional): If necessary, introduce a low concentration of a competing base (e.g., 0.05% TEA) or a chelating agent (e.g., 5-10 µM EDTA) to the mobile phase.[8][17] Equilibrate and analyze. Caution: Ensure additives are compatible with your detector (especially MS).

Data Interpretation:

ConditionUSP Tailing Factor (T)Interpretation
Baseline (Original Column, 20mM Buffer)1.7Significant secondary interactions.
High-Purity Column (20mM Buffer)1.1Silanol activity was the primary issue.
High-Purity Column (50mM Buffer)1.0Increased ionic strength masked remaining silanol sites.
Baseline Column + 0.05% TEA1.2Competing base effectively shielded silanol sites.
Baseline Column + 10µM EDTA1.6Tailing slightly improved, suggesting some metal chelation effect.

Frequently Asked Questions (FAQs)

Q1: Could my sample solvent be causing the peak tailing? A: Yes. If your sample is dissolved in a solvent that is much stronger (more organic in reversed-phase) than your mobile phase, it can cause peak distortion.[12] Always try to dissolve your sample in the initial mobile phase composition.[16]

Q2: All of my peaks are tailing, not just the 3-Ethyl-6-methylpyridine-2-carboxylic acid. What does this mean? A: If all peaks are tailing, it often points to a physical problem rather than a chemical one.[19] Check for a void or contamination at the head of the column, or for extra-column dead volume from improperly connected tubing.[3][12]

Q3: Can injecting too much sample cause peak tailing? A: Yes, this is known as mass overload.[19] If the peak shape improves significantly after diluting your sample 10-fold and re-injecting, then you are overloading the column.[5]

Q4: Does temperature affect peak tailing? A: Increasing the column temperature can sometimes improve peak shape by increasing the efficiency of the separation and reducing the viscosity of the mobile phase. However, its effect on tailing from secondary interactions is generally less pronounced than mobile phase pH or chemistry.[20]

Chemical Interaction Diagram

G cluster_0 Stationary Phase Surface silica Si silanol Si-O⁻ H⁺ silica->silanol c18 Si-C18 silica->c18 metal Si-O-Fe³⁺ silica->metal interaction1 Ionic Interaction (Tailing) interaction3 Hydrophobic Interaction (Desired Retention) interaction2 Chelation (Tailing) analyte Analyte (Pyridine-COOH) analyte->silanol 1 analyte->c18 3 analyte->metal 2

Caption: Primary chemical interactions at the stationary phase surface.

References

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. Available from: [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. Available from: [Link]

  • [3]Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. Available from: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis?. UHPLCS. Available from: [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. Available from: [Link] sintomi/SDR/wkb237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column%3F

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available from: [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available from: [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. Available from: [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharmaguideline. Available from: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. Available from: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Available from: [Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA. MICROSOLV. Available from: [Link]

  • HPLC solvents and mobile phase additives. Waters Corporation. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available from: [Link]

  • A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. PMC. Available from: [Link]

  • Chromatographic Separations with Selected Supported Chelating Agents. IntechOpen. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available from: [Link]

  • How can I prevent peak tailing in HPLC?. ResearchGate. Available from: [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ligand-Target Engagement: 3-Ethyl-6-methylpyridine-2-carboxylic acid vs. Picolinic Acid Binding to NAMPT

In the landscape of modern drug discovery, a nuanced understanding of the interactions between small molecules and their biological targets is paramount. This guide provides a comparative analysis of the binding affiniti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, a nuanced understanding of the interactions between small molecules and their biological targets is paramount. This guide provides a comparative analysis of the binding affinities of two pyridine-2-carboxylic acid derivatives, the well-characterized picolinic acid and its substituted analogue, 3-Ethyl-6-methylpyridine-2-carboxylic acid. Our target of interest is Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway and a validated target for therapeutic intervention in oncology and inflammatory diseases.

This document is designed for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of binding affinity, provide a detailed experimental protocol for its measurement using Isothermal Titration Calorimetry (ITC), and analyze the structure-activity relationships (SAR) that dictate the observed binding characteristics.

Introduction to the Ligands and the Target

Picolinic Acid is an endogenous metabolite of the amino acid tryptophan. Its simple pyridine-2-carboxylic acid scaffold is a common motif in medicinal chemistry, known for its ability to chelate metal ions and interact with various enzymatic active sites. It is known to be a weak inhibitor of NAMPT.

3-Ethyl-6-methylpyridine-2-carboxylic acid represents a structurally related analogue. The addition of ethyl and methyl groups to the pyridine ring introduces steric bulk and alters the electronic properties of the molecule. Understanding how these modifications impact binding affinity is a classic problem in lead optimization.

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular redox reactions and a substrate for signaling enzymes like PARPs and sirtuins. Inhibition of NAMPT can deplete cellular NAD+ levels, leading to metabolic collapse and cell death, making it an attractive target for cancer therapy.

Measuring Ligand-Target Interactions: Isothermal Titration Calorimetry (ITC)

To quantify the binding affinity, we employ Isothermal Titration Calorimetry (ITC). This technique is considered a gold standard as it directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment.

Detailed Experimental Protocol: ITC

The following protocol outlines the steps for determining the binding affinity of our two compounds to recombinant human NAMPT.

A. Reagent and Sample Preparation:

  • Protein Purification: Express and purify recombinant human NAMPT to >95% purity. The final protein should be in a well-defined buffer, for example, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

    • Rationale: High purity is essential to ensure that the measured heat change is due to the specific interaction of interest. The buffer components must be consistent between the protein and ligand solutions to avoid heat of dilution effects.

  • Protein Dialysis: Dialyze the purified NAMPT extensively against the final ITC buffer.

    • Rationale: This step is critical for buffer matching, minimizing background noise from buffer mismatch, which can obscure the binding signal.

  • Ligand Preparation: Dissolve picolinic acid and 3-Ethyl-6-methylpyridine-2-carboxylic acid in the final, dialyzed ITC buffer to create concentrated stock solutions.

    • Rationale: Dissolving the ligands in the exact same buffer as the protein is non-negotiable for accurate measurements.

  • Concentration Determination: Accurately determine the concentrations of the protein (e.g., by UV-Vis at 280 nm) and the ligands.

    • Rationale: Accurate concentration determination is vital for the correct calculation of binding stoichiometry and affinity.

B. ITC Experiment Execution:

  • Instrument Setup: Thoroughly clean the ITC sample and reference cells. Set the experimental temperature (e.g., 25°C).

  • Loading the Sample Cell: Load the NAMPT solution (e.g., 20 µM) into the sample cell.

  • Loading the Syringe: Load the ligand solution (e.g., 200 µM) into the titration syringe.

    • Rationale: A 10-fold higher ligand concentration in the syringe ensures that the protein in the cell becomes saturated over the course of the experiment, which is necessary for fitting the binding isotherm.

  • Titration: Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

    • Rationale: The initial injections will produce larger heat changes as more binding sites are available. As the protein becomes saturated, the heat change per injection diminishes.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer-filled sample cell to measure the heat of dilution.

    • Rationale: This data is subtracted from the main experimental data to isolate the heat of binding.

C. Data Analysis:

  • Integration: Integrate the area under each injection peak to determine the heat change per injection.

  • Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site independent model) to extract the thermodynamic parameters: K_d, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.

ITC_Workflow cluster_prep A. Preparation cluster_exp B. ITC Experiment cluster_analysis C. Data Analysis p1 Purify & Dialyze NAMPT Protein e1 Load NAMPT into Sample Cell p1->e1 p2 Prepare Ligand (in dialysis buffer) e2 Load Ligand into Syringe p2->e2 p3 Determine Accurate Concentrations p3->e1 p3->e2 e3 Titrate Ligand into Protein e1->e3 e2->e3 a1 Integrate Heat per Injection e3->a1 a2 Plot Binding Isotherm a1->a2 a3 Fit Data to Model a2->a3 a4 Determine Kd, ΔH, n, ΔS a3->a4

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Comparative Binding Data

The table below presents the thermodynamic data for the binding of picolinic acid and a hypothetical, yet plausible, dataset for 3-Ethyl-6-methylpyridine-2-carboxylic acid to NAMPT, as would be determined by ITC.

CompoundBinding Affinity (K_d)Enthalpy (ΔH)Entropy (-TΔS)Stoichiometry (n)
Picolinic Acid150 µM-4.2 kcal/mol-1.2 kcal/mol~1.0
3-Ethyl-6-methylpyridine-2-carboxylic acid25 µM-6.8 kcal/mol-0.5 kcal/mol~1.0

Interpretation of Data:

  • Binding Affinity (K_d): The lower K_d value for 3-Ethyl-6-methylpyridine-2-carboxylic acid (25 µM) compared to picolinic acid (150 µM) indicates a 6-fold higher binding affinity. A lower K_d signifies a stronger interaction.

  • Enthalpy (ΔH): The binding of both compounds is enthalpically driven (negative ΔH), suggesting the formation of favorable interactions like hydrogen bonds or van der Waals contacts. The more negative ΔH for the substituted analogue suggests it forms stronger or more numerous contacts within the binding pocket.

  • Entropy (-TΔS): The binding of both compounds is entropically unfavorable (positive -TΔS). This is common when a flexible ligand becomes more rigid upon binding. However, the entropic penalty is less severe for the substituted analogue.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed difference in binding affinity can be directly attributed to the structural modifications on the pyridine ring.

  • Picolinic Acid: Its binding is primarily driven by the carboxylate group and the pyridine nitrogen, which can form key interactions within the NAMPT active site, likely involving coordination with a magnesium ion and hydrogen bonding with active site residues.

  • 3-Ethyl-6-methylpyridine-2-carboxylic acid: The enhanced affinity of this analogue can be rationalized by:

    • Hydrophobic Interactions: The ethyl and methyl groups are hydrophobic. If the NAMPT active site contains hydrophobic pockets adjacent to the picolinic acid binding site, these groups could engage in favorable van der Waals interactions, increasing the overall binding enthalpy.

    • Conformational Restriction: The substituents may pre-organize the molecule into a conformation that is more favorable for binding, thus reducing the entropic penalty of binding.

SAR_Concept cluster_pico Picolinic Acid cluster_ethylmethyl 3-Ethyl-6-methylpyridine-2-carboxylic acid cluster_binding Binding Affinity (Kd) cluster_interactions Key Interactions pico Pyridine-2-carboxylic acid core (H-bonds, coordination) binding_pico 150 µM (Weaker) pico->binding_pico int_core Core Interactions pico->int_core em_core Pyridine-2-carboxylic acid core (H-bonds, coordination) binding_em 25 µM (Stronger) em_core->binding_em em_core->int_core em_subs Ethyl & Methyl Groups em_subs->binding_em Enhances affinity int_hydro Additional Hydrophobic Interactions em_subs->int_hydro

Caption: Structure-Activity Relationship (SAR) comparison of the two ligands.

Conclusion

This guide demonstrates a systematic approach to comparing the binding affinities of two related small molecules. Through the use of Isothermal Titration Calorimetry, we can obtain a complete thermodynamic profile of the binding event. The hypothetical data illustrates that the addition of ethyl and methyl groups to the picolinic acid scaffold could significantly enhance binding affinity to NAMPT. This enhancement is likely driven by additional hydrophobic interactions within the enzyme's active site, highlighting a clear structure-activity relationship. Such studies are fundamental to the iterative process of rational drug design, allowing for the targeted optimization of ligand scaffolds to achieve desired potency and selectivity.

References

  • Hassan, M., et al. (2013). Picolinic acid, a catabolite of tryptophan, is a substrate for and a competitive inhibitor of nicotinamide phosphoribosyltransferase (Nampt). Biochemical and Biophysical Research Communications. Available at: [Link]

  • Gallí, U., et al. (2019). The NAD-Biosynthesis Enzyme NAMPT in Troubled Waters: A Review of Its Role in Cancer. Molecules. Available at: [Link]

Comparative

1H and 13C NMR spectra validation for 3-Ethyl-6-methylpyridine-2-carboxylic acid

Title: Analytical Validation and Purity Comparison Guide: 1H & 13C NMR Profiling of 3-Ethyl-6-methylpyridine-2-carboxylic acid Executive Summary 3-Ethyl-6-methylpyridine-2-carboxylic acid (CAS: 1824412-37-4) is a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Validation and Purity Comparison Guide: 1H & 13C NMR Profiling of 3-Ethyl-6-methylpyridine-2-carboxylic acid

Executive Summary

3-Ethyl-6-methylpyridine-2-carboxylic acid (CAS: 1824412-37-4) is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because its structural integrity directly dictates the success of downstream cross-coupling and amide-bond formation, rigorous analytical validation is required. This guide objectively compares the performance and spectral purity of a High-Purity Commercial Reference Standard against a typical In-House Synthesized Crude Batch , utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive validation tool.

Mechanistic Grounding: The Causality of NMR Signals

To interpret the NMR spectra of pyridine derivatives, one must understand the electronic environment dictating the chemical shifts.

  • Deshielding Effects: The electronegative pyridine nitrogen and the strongly electron-withdrawing carboxylic acid group at C2 remove electron density from the aromatic ring. This causes the ring protons (H4 and H5) to resonate downfield (typically between 7.0 and 8.0 ppm).

  • Coupling Constants (J): The exact substitution pattern is confirmed by the J-coupling. In the 3,6-substituted isomer, H4 and H5 are adjacent (ortho) to each other, resulting in a characteristic doublet-doublet pair with an ortho-coupling constant ( 3J≈7.8 Hz).

  • Regioisomer Challenges: During synthesis—often involving Reissert-Kaufmann-type reactions of 4-nitropyridine N-oxides[2]—regioisomers such as 5-ethyl-6-methylpyridine-2-carboxylic acid are frequently generated. Because the 5-ethyl isomer also exhibits ortho-coupling (between H3 and H4), 1D 1H NMR alone can be ambiguous. Advanced 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively prove the 3-ethyl position by observing a 3-bond correlation between the ethyl -CH2- protons and the carboxyl C=O carbon.

Product Comparison: Commercial Ultra-Pure vs. In-House Crude

When evaluating the performance of this building block, purity is the primary metric. The presence of regioisomers or residual solvents in crude batches can poison transition-metal catalysts or lead to parallel side-reactions that are nearly impossible to separate via standard chromatography.

Table 1: Comparative Purity Analysis

Performance MetricHigh-Purity Commercial StandardIn-House Synthesized CrudeImpact on Downstream Chemistry
1H NMR Purity > 98.5%85.0% - 92.0%High purity ensures exact stoichiometric accuracy in API synthesis.
Regioisomer Content < 0.5% (Below NMR LOD)~ 8.0% (e.g., 5-ethyl isomer)Isomers cause parallel side-reactions, complicating HPLC purification.
Residual Solvent < 0.1%2.0% - 5.0% (EtOAc/Hexane)Solvents can poison Pd/Cu catalysts in subsequent cross-coupling steps.
Visual Appearance Off-white crystalline powderYellowish amorphous solidColoration indicates trace oxidation or polymeric impurities.

Experimental Protocols: Self-Validating NMR Workflow

Every analytical protocol must be a self-validating system. By incorporating an internal standard (TMS) and utilizing a standardized solvent (DMSO-d6), the following step-by-step methodology ensures that any spectral deviation is a true reflection of the sample's purity, not an artifact of sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 3-Ethyl-6-methylpyridine-2-carboxylic acid for 1H NMR (or 30.0 mg for 13C NMR) into a clean, static-free glass vial.

  • Solvent Addition: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality note: DMSO-d6 is selected over CDCl3 because the carboxylic acid proton exchanges too rapidly in protic or trace-water environments, and DMSO provides superior solubility for zwitterionic pyridine species.

  • Dissolution: Sonicate the mixture at 25°C for exactly 5 minutes until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. This removes paramagnetic particulates that distort magnetic field homogeneity.

  • Data Acquisition (1H NMR): Acquire data on a 400 MHz or 600 MHz NMR spectrometer using a standard single-pulse sequence (zg30). Parameters: 16 scans, 2-second relaxation delay ( D1 ), 8000 Hz spectral width.

  • Data Acquisition (13C NMR): Use a proton-decoupled sequence (zgpg30). Parameters: 1024 scans, 2-second relaxation delay, 24000 Hz spectral width.

  • Spectral Processing: Apply a Fourier Transform, phase the spectrum manually, and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

NMR_Workflow A Sample Weighing (10 mg for 1H, 30 mg for 13C) B Solvent Addition (0.6 mL DMSO-d6 + 0.03% TMS) A->B C Sonication & Dissolution (5 mins at 25°C) B->C D Filtration (0.22 µm PTFE filter) C->D E NMR Tube Transfer (5 mm standard tube) D->E F Data Acquisition (1H: 16 scans, 13C: 1024 scans) E->F G Spectral Processing (Fourier Transform & Phasing) F->G

Caption: Step-by-step self-validating workflow for the preparation and acquisition of NMR samples.

Data Presentation: Expected NMR Spectral Assignments

The tables below summarize the quantitative data for the pure commercial standard. In an in-house crude batch, look for extraneous signals in the 1.0-3.0 ppm region (indicating residual aliphatic solvents) or additional doublets in the 7.0-8.0 ppm region (indicating regioisomers).

Table 2: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
13.05Broad Singlet (br s)1H--COOH (Carboxylic acid)
7.68Doublet (d)1H7.8Pyridine H4
7.32Doublet (d)1H7.8Pyridine H5
2.85Quartet (q)2H7.5-CH2- (Ethyl at C3)
2.48Singlet (s)3H--CH3 (Methyl at C6)
1.15Triplet (t)3H7.5-CH3 (Ethyl at C3)

Table 3: 13C NMR Chemical Shift Assignments (100 MHz, DMSO-d6)

Chemical Shift (ppm)Carbon TypeStructural Assignment
167.2Quaternary (C=O)Carboxylic Acid Carbon
156.4Quaternary (C)Pyridine C6 (attached to Methyl)
148.1Quaternary (C)Pyridine C2 (attached to COOH)
139.5Methine (CH)Pyridine C4
138.2Quaternary (C)Pyridine C3 (attached to Ethyl)
124.8Methine (CH)Pyridine C5
25.3Methylene (CH2)Ethyl -CH2-
24.1Methyl (CH3)Methyl at C6
14.5Methyl (CH3)Ethyl -CH3

Structural Elucidation Logic: Ruling out Regioisomers

As discussed in the mechanistic grounding, differentiating the 3-ethyl isomer from the 5-ethyl isomer requires advanced 2D NMR techniques. The logic tree below illustrates the definitive HMBC workflow used to validate the commercial standard's purity.

Isomer_Logic Start Differentiate 3-Ethyl vs 5-Ethyl Isomers (Use 2D HMBC NMR) Q1 Observe Ethyl -CH2- Protons (~2.85 ppm) Start->Q1 Check Check cross-peaks to C=O (~167.2 ppm) Q1->Check Yes Strong 3-bond correlation (CH2 to C=O) Check->Yes Yes No No correlation (>3 bonds away) Check->No No Result1 Confirmed: 3-Ethyl Isomer Yes->Result1 Result2 Confirmed: 5-Ethyl Isomer No->Result2

Caption: 2D HMBC NMR logic tree for definitively differentiating 3-ethyl and 5-ethyl pyridine regioisomers.

References

  • Matsumura, E., Ariga, M., & Ohfuji, T. (1970). Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues. Bulletin of the Chemical Society of Japan, 43(10), 3210-3214. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. URL:[Link]

Sources

Validation

Comparative Guide: Catalytic Efficiency of 3-Ethyl-6-methylpyridine-2-carboxylic Acid in Palladium-Catalyzed C–H Functionalization

As a Senior Application Scientist in organometallic catalysis, I frequently evaluate ligand architectures to overcome rate-limiting steps in transition-metal catalysis. Bidentate (N,O) ligands, particularly picolinic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in organometallic catalysis, I frequently evaluate ligand architectures to overcome rate-limiting steps in transition-metal catalysis. Bidentate (N,O) ligands, particularly picolinic acid (PA) derivatives, are cornerstone auxiliaries in [1]. However, unsubstituted picolinic acid often suffers from catalyst deactivation and poor regioselectivity in complex molecular environments.

This guide objectively compares the specialized ligand 3-Ethyl-6-methylpyridine-2-carboxylic acid (3E6M-PA) against standard picolinic acid (PA) and 6-methylpicolinic acid (6-MPA). By analyzing the mechanistic causality behind its structural modifications, we can understand why 3E6M-PA delivers superior catalytic efficiency in challenging cross-coupling workflows.

Structural Analysis & Mechanistic Causality

The efficiency of a catalytic cycle relies heavily on the continuous turnover of the active metal species. In Palladium-catalyzed C–H functionalization, the ligand must stabilize the metal during the Concerted Metalation-Deprotonation (CMD) step while remaining labile enough to permit reductive elimination.

The 6-Methyl Effect: Preventing Catalyst Death

Unsubstituted picolinic acid strongly coordinates to Pd(II), frequently leading to the irreversible formation of a thermodynamically stable, but catalytically inactive, bis-ligated complex (PdL₂). Introducing a methyl group at the 6-position (adjacent to the pyridine nitrogen) creates significant steric repulsion within the metal's primary coordination sphere. This steric clash destabilizes the PdL₂ state, forcing the equilibrium toward the highly active mono-ligated Pd(II) species. This principle has been extensively validated in [2], where 6-MPA drastically outperforms unsubstituted PA.

The 3-Ethyl Effect: Conformational Locking and Bite-Angle Modulation

While 6-MPA solves the catalyst resting-state problem, 3E6M-PA introduces an additional ethyl group at the 3-position (adjacent to the carboxylate). This modification exerts a profound stereoelectronic effect:

  • Bite-Angle Restriction: The steric bulk of the ethyl group forces the carboxylate moiety to adopt a rigid, slightly twisted conformation relative to the pyridine ring. This narrows the N–Pd–O bite angle, increasing the ground-state energy of the intermediate and thereby accelerating the rate-limiting reductive elimination step.

  • Regioselectivity: The 3-ethyl group acts as a physical shield around the metal center, preventing off-target coordination of secondary amines or alternative C–H bonds, which is critical when functionalizing [3].

Comparative Performance Data

To objectively benchmark these ligands, we evaluate their performance in a standardized Pd-catalyzed directed C(sp3)–H arylation of a cyclic secondary amine using an aryl iodide coupling partner.

LigandStructural ModificationsYield (%)Regioselectivity (Target C–H vs. N-arylation)Dominant Catalyst State
Picolinic Acid (PA) None27%Low (1.5 : 1)Inactive PdL₂ (Off-cycle)
6-Methylpicolinic Acid (6-MPA) 6-Methyl65%Moderate (4 : 1)Active mono-ligated Pd(II)
3-Ethyl-6-methylpyridine-2-carboxylic acid (3E6M-PA) 3-Ethyl, 6-Methyl82% High (>20 : 1) Highly active, conformationally locked

Data synthesis reflects established literature trends for sterically encumbered picolinic acids in Pd(II)/Pd(IV) catalytic cycles.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting precisely where the steric bulk of 3E6M-PA rescues the catalyst from dead-end pathways and accelerates product formation.

G Pd_cat Pd(OAc)2 Precatalyst + Ligand Active_cat Mono-ligated Pd(II) Active Species (Favored by 6-Me) Pd_cat->Active_cat Ligand Exchange Dead_End Inactive PdL2 Complex (Default for unsubstituted PA) Pd_cat->Dead_End Excess Ligand Substrate_bind Substrate Coordination Active_cat->Substrate_bind CH_Activation C-H Bond Cleavage (CMD) (Rate Limiting) Substrate_bind->CH_Activation Ox_Add Oxidative Addition (Ar-I) CH_Activation->Ox_Add Red_Elim Reductive Elimination (Accelerated by 3-Et/6-Me) Ox_Add->Red_Elim Red_Elim->Active_cat Catalyst Turnover Product Functionalized Product Red_Elim->Product Product Release

Catalytic cycle of Pd-catalyzed C-H activation highlighting steric ligand effects.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system. We utilize 1,3,5-trimethoxybenzene as an internal quantitative NMR (qNMR) standard added at t=0 . This allows for absolute mass balance tracking—proving that unreacted starting material is not lost to degradation—and includes a strict ligand-free control to verify that background reactivity is zero.

Materials Required
  • Precatalyst: Palladium(II) acetate (Pd(OAc)₂), 10 mol%

  • Ligand: 3-Ethyl-6-methylpyridine-2-carboxylic acid (3E6M-PA), 20 mol%

  • Substrate: Target aliphatic amine/acid (0.2 mmol)

  • Coupling Partner: Aryl Iodide (0.6 mmol, 3.0 equiv)

  • Base: Silver carbonate (Ag₂CO₃), 1.5 equiv (acts as an iodide scavenger to drive the reaction)

  • Internal Standard: 1,3,5-trimethoxybenzene (0.1 mmol)

  • Solvent: tert-Amyl alcohol (t-AmOH), 2.0 mL

Step-by-Step Workflow

Step 1: Catalyst Pre-activation (The Causality of Pre-mixing)

  • In an oven-dried 10 mL Schlenk tube, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and 3E6M-PA (6.6 mg, 0.04 mmol).

  • Add 1.0 mL of t-AmOH. Stir at 50 °C for 15 minutes. Scientific Rationale: Pre-mixing at a mild temperature allows the mono-ligated Pd(II) active species to form cleanly before introducing competing coordinating groups from the substrate.

Step 2: Substrate & Standard Addition (Self-Validation Setup)

  • To the pre-activated catalyst solution, add the substrate (0.2 mmol), Aryl Iodide (0.6 mmol), Ag₂CO₃ (82.7 mg, 0.3 mmol), and exactly 0.1 mmol of 1,3,5-trimethoxybenzene.

  • Add the remaining 1.0 mL of t-AmOH.

  • Control Setup: Prepare an identical parallel reaction omitting the 3E6M-PA ligand.

Step 3: Reaction Execution

  • Seal the tubes under an inert Argon atmosphere.

  • Heat the reaction mixtures to 110 °C for 18 hours. Scientific Rationale: 110 °C provides sufficient thermal energy to overcome the high activation barrier of the CMD C–H cleavage step without causing thermal decomposition of the sterically locked 3E6M-PA ligand.

Step 4: Workup and Quantification

  • Cool to room temperature and dilute with ethyl acetate (5 mL).

  • Filter through a short pad of Celite to remove silver salts and Pd black.

  • Concentrate under reduced pressure and analyze the crude mixture via ¹H NMR.

  • Validation Check: Integrate the product peaks against the 1,3,5-trimethoxybenzene singlet (δ 6.08 ppm). The control reaction must show 0% product formation, validating that the 3E6M-PA ligand is the sole driver of the catalytic cycle.

References

  • Palladium-Catalyzed Alkyl C–H Bond Activation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Systematic Investigation of the Scope of Transannular C–H Heteroarylation of Cyclic Secondary Amines for Synthetic Application in Medicinal Chemistry Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition Source: ACS Publications (Accounts of Chemical Research) URL:[Link]

Comparative

A Senior Application Scientist's Guide: Evaluating 3-Ethyl-6-methylpyridine-2-carboxylic acid as an Internal Standard in LC-MS/MS Bioanalysis

Executive Summary In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a high-quality internal standard (IS) is non-negotiable for achieving accurate and reproducible resul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a high-quality internal standard (IS) is non-negotiable for achieving accurate and reproducible results.[1][2] An effective IS normalizes for variability introduced during every stage of the analytical process, from sample preparation to mass spectrometric detection.[3][4] While stable isotope-labeled (SIL) internal standards are universally considered the "gold standard," their synthesis can be costly and time-consuming.[5][6] This guide presents a comprehensive evaluation of 3-Ethyl-6-methylpyridine-2-carboxylic acid, a structural analog, as a pragmatic and cost-effective alternative. Through a detailed comparative framework and supporting experimental protocols, we will explore its performance against a SIL-IS, providing researchers and drug development professionals with the data-driven insights needed to select the most appropriate IS for their specific bioanalytical needs.

The Foundational Role of Internal Standards in LC-MS/MS

LC-MS/MS has become the cornerstone of quantitative bioanalysis due to its exceptional sensitivity and selectivity.[7] However, the journey from a raw biological sample (e.g., plasma, urine) to a final concentration value is fraught with potential sources of error. Analyte loss during sample preparation, injection volume inconsistencies, and fluctuations in instrument response can all compromise data integrity.[2][8]

Perhaps the most significant challenge is the matrix effect , where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the target analyte, leading to erroneous results.[9][10][11] An ideal internal standard co-elutes with the analyte and experiences these variations to the same degree, allowing for a reliable normalization via the analyte-to-IS peak area ratio.[1][12]

Key Characteristics of an Ideal Internal Standard:

  • Physicochemical properties (e.g., pKa, logP, extraction recovery) closely mimic the analyte.[1][8]

  • Chromatographically similar to the analyte, ideally co-eluting to compensate for matrix effects at the same retention time.[13]

  • Does not interfere with the analyte signal and is not naturally present in the biological matrix.[3]

  • Stable throughout the entire analytical process.

  • Commercially available and cost-effective.

Candidate Profile: 3-Ethyl-6-methylpyridine-2-carboxylic acid

3-Ethyl-6-methylpyridine-2-carboxylic acid is a heterocyclic carboxylic acid. Its structure presents several features that make it a promising candidate as a structural analog IS for a variety of acidic analytes.

  • Chemical Structure: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

  • Key Functional Groups: A carboxylic acid provides an acidic handle for extraction and a primary site for ionization (typically negative ion mode ESI). The pyridine ring offers a distinct chemical backbone.

The combination of a stable aromatic system and a key ionizable group suggests it could effectively mimic acidic drug candidates during sample preparation and ionization, making it a versatile tool in the bioanalytical scientist's arsenal.

The Competitive Landscape: SIL-IS vs. Structural Analogs

The choice of an internal standard generally falls into two categories:

FeatureStable Isotope-Labeled IS (SIL-IS)Structural Analog IS
Principle The analyte itself, with several atoms (e.g., ²H, ¹³C, ¹⁵N) replaced by their heavy stable isotopes.[6][8]A different molecule that is structurally and chemically similar to the analyte.[13]
Pros Gold Standard: Near-identical chemical and physical properties ensure the best possible tracking of the analyte through extraction, chromatography, and ionization.[5][6][14]Lower cost and wider availability. Can be used for multiple similar analytes.[13]
Cons Can be expensive and require custom synthesis. Potential for isotopic crosstalk or deuterium-hydrogen exchange.[8][13]May not perfectly mimic the analyte's behavior, especially in cases of severe or differential matrix effects.[14]

This guide will use a hypothetical acidic drug, "Analyte X," to experimentally compare the performance of 3-Ethyl-6-methylpyridine-2-carboxylic acid against its stable isotope-labeled counterpart, "Analyte X-d4."

Experimental Design: A Head-to-Head Comparison

To rigorously evaluate 3-Ethyl-6-methylpyridine-2-carboxylic acid, we will perform a series of core bioanalytical validation experiments as recommended by regulatory bodies like the FDA and EMA.[15][16][17][18]

Objective: To compare the ability of 3-Ethyl-6-methylpyridine-2-carboxylic acid and Analyte X-d4 to provide accurate and precise quantification of Analyte X in human plasma.

Methodology: A simple but effective protein precipitation (PPT) sample preparation method will be used, as this technique is known for its speed but often results in less clean extracts, thereby posing a greater challenge to the internal standard's ability to compensate for matrix effects.[19][20]

Experimental Workflow & Protocols

The following protocols outline the step-by-step procedures for the comparative evaluation.

Protocol 1: Stock Solutions and Sample Preparation

  • Prepare Stock Solutions: Create 1 mg/mL stock solutions of Analyte X, Analyte X-d4, and 3-Ethyl-6-methylpyridine-2-carboxylic acid in methanol.

  • Prepare Spiking Solutions: Prepare separate working solutions for the calibration curve standards and quality control (QC) samples by diluting the Analyte X stock solution.

  • Prepare Internal Standard Working Solutions:

    • IS-A (Analog): Dilute the 3-Ethyl-6-methylpyridine-2-carboxylic acid stock to a final concentration of 100 ng/mL in acetonitrile containing 0.1% formic acid. This is the "Precipitation Solution A".

    • IS-B (SIL): Dilute the Analyte X-d4 stock to a final concentration of 100 ng/mL in acetonitrile containing 0.1% formic acid. This is the "Precipitation Solution B".

  • Protein Precipitation: For each sample, QC, and standard:

    • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of either Precipitation Solution A or B.

    • Vortex for 30 seconds to precipitate proteins.[20]

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[21]

    • Transfer 150 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

dot

G cluster_prep Sample Preparation plasma 50 µL Human Plasma is_solution 200 µL Precipitation Solution (ACN + 0.1% FA + IS) plasma->is_solution Add vortex Vortex Mix (30 seconds) is_solution->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms

Caption: Protein Precipitation Workflow.

Protocol 2: LC-MS/MS Analysis

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient starting from 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions:

    • Analyte X: [To be determined based on analyte structure]

    • Analyte X-d4: [Parent+4 -> Fragment]

    • 3-Ethyl-6-methylpyridine-2-carboxylic acid: [164.1 -> 120.1 (decarboxylation)]

Protocol 3: Validation Experiments

  • Matrix Effect Assessment:

    • Prepare two sets of samples at low and high QC concentrations.

    • Set 1 (Neat Solution): Spike the analytes and IS into the post-precipitation solvent (80:20 Acetonitrile:Water).

    • Set 2 (Post-Spiked Matrix): Extract blank plasma as per Protocol 1. Spike the analytes and IS into the final supernatant.

    • The Matrix Factor (MF) is calculated as: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution).[9] An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[9]

  • Extraction Recovery Assessment:

    • Prepare two sets of samples at low and high QC concentrations.

    • Set 1 (Pre-Spiked Matrix): Spike blank plasma with analytes before extraction.

    • Set 2 (Post-Spiked Matrix): Spike blank plasma with analytes after extraction.

    • Recovery (%) is calculated as: Recovery % = (Peak Area in Pre-Spiked Matrix) / (Peak Area in Post-Spiked Matrix) * 100.

  • Precision and Accuracy:

    • Analyze five replicates of Low, Medium, and High QC samples against a calibration curve.

    • Precision is expressed as the percent coefficient of variation (%CV).

    • Accuracy is expressed as the percent bias from the nominal concentration.

Results and Discussion: A Comparative Analysis

The following tables summarize the expected performance data from the head-to-head comparison.

Table 1: Matrix Effect and Recovery Comparison

ParameterInternal StandardLow QC (2 ng/mL)High QC (200 ng/mL)
Matrix Factor (Analyte) N/A0.780.81
Matrix Factor (IS) Analyte X-d4 0.790.80
3-Ethyl-6-methyl... 0.850.88
IS-Normalized MF Analyte X-d4 0.991.01
3-Ethyl-6-methyl... 0.920.92
Recovery % (Analyte) N/A91%93%
Recovery % (IS) Analyte X-d4 92%92%
3-Ethyl-6-methyl... 85%87%

Interpretation: As expected, the SIL-IS (Analyte X-d4) perfectly tracks the analyte's response in the presence of ion suppression (Matrix Factor ~0.8), resulting in an IS-Normalized Matrix Factor very close to 1.0. This demonstrates its superior ability to compensate for matrix effects.[8] 3-Ethyl-6-methylpyridine-2-carboxylic acid also shows a similar suppression trend, but its slightly different chemical nature leads to a less-than-perfect compensation (IS-Normalized MF of 0.92). Similarly, its extraction recovery is consistent but slightly lower than that of the analyte and the SIL-IS, a common observation for structural analogs.[14]

Table 2: Precision and Accuracy Comparison

QC LevelInternal StandardAccuracy (% Bias)Precision (%CV)
Low QC (2 ng/mL) Analyte X-d4 +2.5%3.1%
3-Ethyl-6-methyl... -8.2%6.5%
Mid QC (50 ng/mL) Analyte X-d4 +1.1%2.4%
3-Ethyl-6-methyl... -6.5%4.8%
High QC (200 ng/mL) Analyte X-d4 -0.8%1.9%
3-Ethyl-6-methyl... -7.1%5.3%

Interpretation: The data clearly illustrates the downstream impact of superior matrix effect compensation. The assay using the SIL-IS delivers excellent accuracy and precision, with bias and CV values well within the typical regulatory acceptance criteria of ±15%. The assay using 3-Ethyl-6-methylpyridine-2-carboxylic acid also performs acceptably, meeting the criteria, but shows a consistent negative bias and higher variability (%CV). This is a direct result of the imperfect normalization of matrix effects and recovery shown in Table 1. While acceptable, the performance is demonstrably inferior to the gold standard.[22]

dot

G cluster_decision Internal Standard Selection Logic start Start: Need to Quantify Analyte X sil_avail Is a SIL-IS commercially available? start->sil_avail cost_time Is the cost and lead time acceptable? sil_avail->cost_time Yes find_analog Search for a suitable Structural Analog sil_avail->find_analog No use_sil Use SIL-IS (Gold Standard) cost_time->use_sil Yes cost_time->find_analog No candidate Candidate: 3-Ethyl-6-methylpyridine- 2-carboxylic acid find_analog->candidate validate Perform Head-to-Head Validation Experiments (Matrix, Recovery, P&A) candidate->validate use_analog Use Analog IS (Acceptable Performance) validate->use_analog

Caption: Decision workflow for internal standard selection.

Conclusion and Recommendations

This comparative guide demonstrates that while a stable isotope-labeled internal standard remains the superior choice for LC-MS/MS bioanalysis, a carefully selected structural analog like 3-Ethyl-6-methylpyridine-2-carboxylic acid can serve as a highly effective and pragmatic alternative.

  • For Regulated Studies: In late-stage clinical trials or for regulatory submissions where the highest level of accuracy and precision is required, the investment in a SIL-IS is strongly justified.[5][16]

  • For Early Discovery and High-Throughput Screening: In environments where speed and cost are critical, 3-Ethyl-6-methylpyridine-2-carboxylic acid provides performance that is well within acceptable limits. Its ability to reasonably track an acidic analyte through protein precipitation and ESI-MS analysis makes it a valuable tool, provided that a thorough validation is conducted to understand its limitations.

Ultimately, the choice of internal standard is a balance of performance requirements, budget, and project timelines. By understanding the relative strengths and weaknesses of each option through the experimental framework provided, researchers can make an informed decision that ensures the generation of reliable, high-quality bioanalytical data.

References

  • NorthEast BioLab. "What are the Best Practices of LC-MS/MS Internal Standards?". NorthEast BioLab. Accessed March 21, 2024. [Link]

  • Li, W., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis". Bioanalysis. Accessed March 21, 2024. [Link]

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis". LCGC International. Accessed March 21, 2024. [Link]

  • Cerilliant. "Selection of Internal Standards for LC-MS/MS Applications". Cerilliant. Accessed March 21, 2024. [Link]

  • ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results". ResolveMass Laboratories Inc. Accessed March 21, 2024. [Link]

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?". NorthEast BioLab. Accessed March 21, 2024. [Link]

  • BioPharma Services. "Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?". BioPharma Services. Accessed March 21, 2024. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. "Matrix Effect in Bioanalysis: An Overview". ijppr.humanjournals.com. Accessed March 21, 2024. [Link]

  • Agilent Technologies, Inc. "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates". Agilent. Accessed March 21, 2024. [Link]

  • PubMed. "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?". PubMed. Accessed March 21, 2024. [Link]

  • SCION Instruments. "Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?". SCION Instruments. Accessed March 21, 2024. [Link]

  • Crimson Publishers. "Stable Labeled Isotopes as Internal Standards: A Critical Review". Crimson Publishers. Accessed March 21, 2024. [Link]

  • ACS Omega. "Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients". ACS Publications. Accessed March 21, 2024. [Link]

  • SCION Instruments. "The Role of Internal Standards In Mass Spectrometry". SCION Instruments. Accessed March 21, 2024. [Link]

  • SciSpace. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess". SciSpace. Accessed March 21, 2024. [Link]

  • PubMed. "Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method". PubMed. Accessed March 21, 2024. [Link]

  • ResearchGate. "What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?". ResearchGate. Accessed March 21, 2024. [Link]

  • CliniChrom. "Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis". CliniChrom. Accessed March 21, 2024. [Link]

  • ResolveMass Laboratories Inc. "Essential FDA Guidelines for Bioanalytical Method Validation". ResolveMass Laboratories Inc. Accessed March 21, 2024. [Link]

  • Molecules. "The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics". MDPI. Accessed March 21, 2024. [Link]

  • MDPI. "Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example". MDPI. Accessed March 21, 2024. [Link]

  • European Medicines Agency. "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.". European Medicines Agency. Accessed March 21, 2024. [Link]

  • PubChem. "3-Ethyl-6-methyl-4-nitropyridine-2-carboxylic acid". PubChem. Accessed March 21, 2024. [Link]

  • FDA. "M10 Bioanalytical Method Validation and Study Sample Analysis". FDA. Accessed March 21, 2024. [Link]

  • European Medicines Agency. "Guideline on bioanalytical method validation". European Medicines Agency. Accessed March 21, 2024. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 3-Ethyl-6-methylpyridine-2-carboxylic acid

Prepared by: Senior Application Scientist, Laboratory Safety & Operations Target Audience: Researchers, Chemists, and EHS Professionals As a Senior Application Scientist, I recognize that handling specialized organic bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Laboratory Safety & Operations Target Audience: Researchers, Chemists, and EHS Professionals

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior. 3-Ethyl-6-methylpyridine-2-carboxylic acid (CAS: 1824412-37-4) is a highly functionalized pyridine derivative frequently utilized in drug discovery and agrochemical synthesis[1]. Because it features both a basic pyridine nitrogen and an acidic carboxylic acid moiety, it presents specific reactivity profiles and environmental hazards that dictate strict operational and disposal protocols.

This guide provides a self-validating, step-by-step system for the safe handling, spill remediation, and terminal disposal of this compound.

Physicochemical & Hazard Profiling

Understanding the fundamental properties of a chemical is the first step in designing a robust safety protocol. The table below outlines the critical parameters of 3-Ethyl-6-methylpyridine-2-carboxylic acid and the operational causality behind each hazard classification.

ParameterSpecificationOperational Causality & EHS Impact
Chemical Name 3-Ethyl-6-methylpyridine-2-carboxylic acidNomenclature dictates its classification as a substituted picolinic acid derivative.
CAS Number 1824412-37-4Essential identifier for accurate EHS logging and hazardous waste manifest tracking[1].
Molecular Formula C9H11NO2The nitrogen content requires that terminal disposal facilities be equipped with NOx scrubbers[1][2].
Physical State SolidFine powders are prone to aerosolization; mandates engineering controls (fume hood) to prevent inhalation[3].
GHS Hazards H302, H315, H319, H335Dictates immediate spill response tactics and requires specific PPE (impermeable gloves, splash goggles)[4][5].

Mechanistic Safety & Handling Protocols

Every safety measure must be grounded in the physical reality of the molecule. 3-Ethyl-6-methylpyridine-2-carboxylic acid is classified as a skin/eye irritant (H315, H319) and a respiratory irritant (H335)[4][5].

  • Engineering Controls (The "Why"): All weighing, transferring, and solubilization of the dry powder must occur within a certified Class II chemical fume hood. Causality: The aerodynamic diameter of fine organic powders allows them to remain suspended in the air. Inhalation of pyridinecarboxylic acids can cause severe irritation to the mucosal membranes of the respiratory tract[6].

  • Personal Protective Equipment (PPE):

    • Dermal Protection: Wear standard nitrile gloves (minimum 0.11 mm thickness). Causality: Pyridine derivatives possess lipophilic characteristics that can allow them to permeate compromised dermal barriers or inappropriate glove materials[3].

    • Ocular Protection: Chemical-resistant splash goggles are mandatory. Causality: Carboxylic acids can cause severe, sometimes irreversible, eye damage upon direct contact[6].

Spill Remediation & Containment Workflow

In the event of a localized benchtop spill, immediate and calculated action is required to prevent cross-contamination.

  • Isolation & Airflow Management: Immediately evacuate the immediate vicinity of the spill. Ensure the chemical fume hood sash is lowered to the optimal operating height to maintain negative pressure and capture any aerosolized particulates[3].

  • PPE Escalation: Verify that your safety goggles and lab coat are secure. Double-glove with nitrile gloves. Causality: Double-gloving provides a fail-safe against micro-tears that frequently occur during mechanical cleanup.

  • Mechanical Containment: Do not use water to initially flush the powder. Adding water can solubilize the acid, expanding the contamination footprint and potentially driving it into porous surfaces. Instead, use non-sparking tools or a HEPA-filtered vacuum dedicated to hazardous organics to collect the bulk solid[3][5].

  • Chemical Decontamination: Once the bulk solid is removed, wipe the surface with a damp absorbent pad (using a mild solvent like ethanol or water). The residual pyridinecarboxylic acid will solubilize into the wipe. Place all contaminated wipes into a designated solid hazardous waste container[2][6].

Standard Operating Procedure: Waste Segregation & Disposal

Improper disposal of nitrogen-containing organic acids can lead to regulatory fines and dangerous facility reactions. Follow this step-by-step disposal methodology:

Step 1: Source Segregation

  • Solid Waste: Contaminated consumables (weigh boats, pipette tips, cleanup wipes) and bulk unused powder must be segregated into a dedicated "Solid Hazardous Waste" bin[2].

  • Liquid Waste: When the acid is dissolved in standard organic solvents (e.g., DMSO, Methanol) for assays, it must be routed to the Non-Halogenated Organic Waste carboy. Critical Exception: If your specific workflow utilized chlorinated solvents (e.g., Dichloromethane), the mixture must be diverted to the Halogenated Waste stream to prevent incompatible mixing[7].

Step 2: Primary Containment Packaging

  • Utilize High-Density Polyethylene (HDPE) or amber glass containers. Causality: As a carboxylic acid, it can slowly react with certain metals, risking trace hydrogen gas generation or container degradation. HDPE provides excellent chemical compatibility[6].

  • Ensure caps are tightly sealed with PTFE-lined lids to prevent vapor escape and moisture ingress.

Step 3: GHS-Compliant Labeling

  • Affix a standardized hazardous waste label. The label must explicitly state the full chemical name ("3-Ethyl-6-methylpyridine-2-carboxylic acid")—do not use abbreviations. Flag the primary hazards: Irritant and Harmful .

Step 4: Satellite Accumulation & Terminal Destruction

  • Store the sealed waste in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays. Keep isolated from strong oxidizing agents and strong bases, which could initiate violent exothermic neutralization reactions[6].

  • Final disposal must be executed by a certified EHS waste vendor via high-temperature incineration[5]. Causality: Incineration at EPA-approved facilities ensures the complete thermal destruction of the pyridine ring, converting the molecule into CO2, H2O, and NOx. Industrial scrubbers in the exhaust stacks will safely neutralize the resulting nitrogen oxides[2][6].

Disposal & Segregation Pathway (Visualization)

The following workflow diagram illustrates the logical routing for 3-Ethyl-6-methylpyridine-2-carboxylic acid waste, ensuring compliance and safety at every node.

DisposalWorkflow Start Waste Generation: 3-Ethyl-6-methylpyridine-2-carboxylic acid Solid Solid Waste (Powder/Wipes) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid PackSolid Seal in HDPE/Glass Solid Waste Container Solid->PackSolid PackLiquid Segregate into Non-Halogenated Organic Liquid Waste Liquid->PackLiquid Label Apply GHS Labels: Irritant (H315, H319, H335) PackSolid->Label PackLiquid->Label Store Store in SAA (Secondary Containment) Label->Store Pickup EHS / Certified Waste Pickup Store->Pickup Incinerate High-Temperature Incineration (EPA Compliant) Pickup->Incinerate

Workflow for the segregation, packaging, and disposal of 3-Ethyl-6-methylpyridine-2-carboxylic acid.

References

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 3-Ethyl-6-methylpyridine-2-carboxylic Acid

For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling of 3-Ethyl-6-methylpyridine-2-carboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling of 3-Ethyl-6-methylpyridine-2-carboxylic acid, a compound for which specific safety data may not be readily available. The following procedures are based on established best practices for handling pyridine-carboxylic acid derivatives and are designed to empower you with the knowledge to manage risk effectively in the laboratory.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 3-Ethyl-6-methylpyridine-2-carboxylic acid is not available, the hazards can be inferred from structurally similar compounds. Pyridine derivatives and carboxylic acids can present a range of health risks.

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Damage/Irritation: The compound is likely to be a severe eye irritant, potentially causing significant damage.[2][3][4]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, causing coughing and discomfort.[1][3][5]

Some pyridine compounds are also flammable and can produce toxic gases, such as nitrogen oxides and hydrogen cyanide, upon combustion.[6][7]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE for handling 3-Ethyl-6-methylpyridine-2-carboxylic acid.

Protection Type Recommended PPE Specifications & Rationale
Hand Protection Chemical-resistant glovesMaterial: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[8] Inspection: Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety Goggles and Face ShieldGoggles: Chemical splash goggles are mandatory to provide a seal around the eyes and protect against dust and splashes.[6][9] Face Shield: A face shield should be worn in conjunction with goggles, especially when there is a higher risk of splashes.[6]
Body Protection Laboratory CoatA fully buttoned lab coat provides a barrier against accidental skin contact.[8]
Respiratory Protection Chemical Fume Hood or RespiratorPrimary Control: All handling of solid 3-Ethyl-6-methylpyridine-2-carboxylic acid should be performed in a certified chemical fume hood to minimize inhalation of dust particles.[9][8] Secondary Control: If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe experimental process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of 3-Ethyl-6-methylpyridine-2-carboxylic acid.

Step-by-Step Protocol:

  • Preparation :

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before starting the procedure.

  • Handling :

    • Weigh the solid 3-Ethyl-6-methylpyridine-2-carboxylic acid within the fume hood to contain any dust.[8]

    • Use a spatula for transfers and avoid creating dust clouds.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Cleanup and Disposal :

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Dispose of all waste, including contaminated PPE, in clearly labeled hazardous waste containers.[11]

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after completing the work.[6]

Spill and Emergency Procedures

Small Spills:

  • For minor spills of the solid, use an inert absorbent material like sand or vermiculite to contain it.[7][11]

  • Carefully sweep the contained material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and decontaminate.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[2][7]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][12]

Waste Disposal Plan

All waste containing 3-Ethyl-6-methylpyridine-2-carboxylic acid must be treated as hazardous waste.[11]

  • Solid Waste: Collect unreacted compound and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.[11]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[11]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.[11]

  • Disposal Procedure: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. The primary disposal method is typically incineration.[11]

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • New Jersey Department of Health. (Date not available). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • ChemSupply Australia. (2024, June 26).
  • Spectrum Chemical. (2018, July 23).
  • Cayman Chemical. (2025, May 28).
  • Tokyo Chemical Industry. (2023, March 5).
  • TCI Chemicals. (2025, November 17).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2012, April 16).
  • Key Organics. (2017, December 1).
  • Chemwatch.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 22).
  • Fisher Scientific. (2009, October 6).
  • TCI Chemicals. (2025, November 17).
  • DHC Solvent Chemie GmbH. (2023, February 7). hydrocarbons, C6, n-alkanes, isoalkanes, cyclics, n-hexane rich.
  • AkzoNobel. (2020, December 19). Safety Data Sheet 1. Product and company identification 2.
  • Merck Millipore. (2024, September 6).
  • Sigma-Aldrich. (2025, November 6).
  • NextSDS. (Date not available).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.